molecular formula C11H6F3NO3 B1265732 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 574-92-5

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Número de catálogo: B1265732
Número CAS: 574-92-5
Peso molecular: 257.16 g/mol
Clave InChI: BIRIVPOTERXIOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRIVPOTERXIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966092
Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

51776-97-7, 574-92-5
Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51776-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5), a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on its closely related ethyl ester precursor and discusses potential biological activities based on the known pharmacology of similar quinoline-based compounds.

Chemical and Physical Properties

This compound is a heterocyclic compound with a quinoline core, substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 7-position, and a carboxylic acid at the 3-position.[1] It is typically available as an off-white powder.[1][2]

PropertyValueSource
CAS Number 574-92-5[1]
Molecular Formula C₁₁H₆F₃NO₃[1]
Molecular Weight 257.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid[1]
Physical Description Off-white powder[1][2]
Melting Point >300 °C (for the ethyl ester)[3]

Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

The synthesis of the ethyl ester precursor typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME).[4]

Experimental Protocol (Proposed):

A mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, often in a high-boiling point solvent such as Dowtherm A, to facilitate the Gould-Jacobs reaction. The initial condensation is followed by a thermal cyclization to form the quinoline ring system.

G 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Reaction Reaction 3-(Trifluoromethyl)aniline->Reaction Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Reaction Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Reaction->Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Caption: Proposed synthesis of the ethyl ester precursor.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol (Proposed):

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to drive the hydrolysis to completion. After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.

G Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate->Base Hydrolysis (e.g., NaOH, H₂O/EtOH) Acidification (e.g., HCl) Acidification (e.g., HCl) Base Hydrolysis (e.g., NaOH, H₂O/EtOH)->Acidification (e.g., HCl) This compound This compound Acidification (e.g., HCl)->this compound

Caption: Proposed hydrolysis of the ethyl ester to the final product.

Spectroscopic Data

Specific spectroscopic data for this compound is not currently available in public databases. For reference, the ¹H NMR data for the precursor, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is available.[5]

Table of Spectroscopic Data (Data for Ethyl Ester Precursor):

TechniqueDataSource
¹H NMR Spectrum available[5]
¹³C NMR Data not available
Mass Spec Data not available

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.

4.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition

Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is a validated target for anticancer and anti-inflammatory drugs.

G Compound This compound DHODH Dihydroorotate Dehydrogenase Compound->DHODH Inhibition Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Blocked Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate->Pyrimidine_Synthesis Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation Supports

Caption: Potential mechanism via DHODH inhibition.

4.2. Wnt/β-catenin Pathway Activation

Recent studies have shown that certain quinoline carboxylic acid derivatives can act as activators of the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Activation of this pathway could have therapeutic implications in specific contexts.

G Compound This compound Wnt_Pathway Wnt/β-catenin Pathway Compound->Wnt_Pathway Activation Gene_Expression Target Gene Expression Wnt_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Differentiation) Gene_Expression->Cellular_Response

Caption: Potential activation of the Wnt/β-catenin pathway.

4.3. Anti-inflammatory and Analgesic Properties

Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[9] These compounds may exert their effects through various mechanisms, including the modulation of inflammatory mediators.

Safety and Hazards

Based on available safety data, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are based on established chemical principles and literature on related compounds, but have not been experimentally validated for this specific molecule. Researchers should conduct their own literature searches and safety assessments before commencing any experimental work. The discussion of biological activities is based on the broader class of quinoline compounds and does not represent confirmed activities for CAS 574-92-5.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental methodologies for their determination, and presents logical workflows relevant to its characterization. This document is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics based on the quinoline scaffold.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data, compiled from various chemical databases and literature sources, provides a foundational understanding of the molecule's physical and chemical characteristics.

PropertyValueData Source(s)
Molecular Formula C₁₁H₆F₃NO₃PubChem[1]
Molecular Weight 257.16 g/mol PubChem[1]
CAS Number 574-92-5ChemicalBook, Haz-Map[2]
Appearance Off-white / Beige Crystalline PowderSigma-Aldrich MSDS, ChemicalBook[1][2]
Melting Point 259-260 °C (decomposes)ChemicalBook[3]
Boiling Point 380.3 ± 42.0 °C (Predicted)ChemicalBook
pKa (Acid Dissociation Constant) 0.52 ± 0.30 (Predicted)ChemicalBook
logP (Octanol-Water Partition Coefficient) 2.7 (Computed)PubChem[1]
Storage Temperature Room Temperature, Sealed in dry conditionsChemicalBook

Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is paramount for drug development. The following section details standard methodologies that can be employed to validate the computed and predicted values for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of the compound in an aqueous medium, a critical factor for bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • The solubility is reported in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant, which governs the ionization state of the molecule at different pH values.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of the compound, a key factor in its ability to cross biological membranes.

Methodology:

  • A solution of this compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is established.

  • The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • The concentration of the compound in both phases is determined using an appropriate analytical technique like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Workflows and Biological Context

Visual diagrams are essential for conceptualizing complex processes and relationships. The following section provides a logical workflow for physicochemical characterization and a representative signaling pathway where quinoline derivatives have shown activity.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination and application of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Application synthesis Chemical Synthesis purification Purification & Structural Confirmation (NMR, MS) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Aqueous Solubility (Shake-Flask) purification->solubility pka pKa Determination (Titration) purification->pka logp logP Determination (Shake-Flask) purification->logp adme In Silico ADME Modeling melting_point->adme solubility->adme formulation Formulation Development solubility->formulation pka->adme logp->adme bioassays Biological Activity Assays adme->bioassays formulation->bioassays

Workflow for physicochemical characterization.
Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

While the specific biological targets of this compound are not extensively documented, related quinoline carboxylic acids have been investigated as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this pathway is a therapeutic strategy for cancer and autoimmune diseases.[4]

The diagram below illustrates the role of DHODH in the pyrimidine biosynthesis pathway and the inhibitory action of quinoline carboxylic acid-based drugs.

G Representative Signaling Pathway: DHODH Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Pharmacological Intervention CarbamoylPhosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> dTMP, CTP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibitor Quinoline Carboxylic Acid Derivatives Inhibitor->Dihydroorotate

Inhibition of the DHODH pathway by quinoline derivatives.

Conclusion

The physicochemical properties of this compound presented in this guide are fundamental to its rational development as a potential therapeutic agent. The provided experimental protocols offer standardized approaches for the validation of these properties, ensuring data quality and reproducibility. Understanding these characteristics allows researchers to predict the ADME profile of the compound, guide formulation strategies, and interpret biological activity data more effectively. The quinoline scaffold continues to be a privileged structure in drug discovery, and a thorough characterization of derivatives like the one detailed herein is a critical step toward realizing their therapeutic potential.

References

Technical Guidance: Solubility and Handling of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

This compound belongs to the quinoline class of heterocyclic compounds. The presence of a trifluoromethyl group can enhance its metabolic stability and cell permeability, making it a valuable scaffold in drug discovery. Quinolone derivatives have been investigated for a range of biological activities, including the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), as well as potential antileishmanial agents.[1][2][3] The carboxylic acid and hydroxyl moieties provide potential sites for hydrogen bonding and salt formation, influencing both its biological activity and physicochemical properties like solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

While qualitatively described as soluble in organic solvents like DMSO, precise quantitative data for this compound is not consistently reported across chemical suppliers and databases. The solubility of a compound in DMSO is a critical parameter for its use in biological assays, as it dictates the maximum achievable stock concentration and the final concentration of DMSO in the assay medium, which can impact cellular health and experimental outcomes.

Factors Influencing Solubility

The solubility of this compound in DMSO can be influenced by several factors:

  • Purity of the Compound: Impurities can either enhance or decrease the apparent solubility.

  • Water Content of DMSO: DMSO is hygroscopic, and the presence of water can significantly affect the solubility of certain compounds. It is recommended to use anhydrous DMSO for preparing stock solutions.

  • Temperature: Solubility is generally temperature-dependent.

  • Physical Form: The crystalline or amorphous nature of the solid can impact its dissolution rate and equilibrium solubility.

Experimental Determination of Solubility in DMSO

Given the absence of readily available quantitative data, it is imperative for researchers to determine the solubility of this compound in DMSO empirically. The two primary methods for this are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[4][5]

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition to Aqueous Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration that is tolerated by the intended biological assay (typically ≤1%).

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[4]

  • Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[4]

Thermodynamic Solubility Measurement

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent. This method is more time-consuming but provides a more accurate measure of solubility.[5][6]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6]

  • Calculation: Calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

Data Presentation

It is recommended to present solubility data in a clear and structured format.

Table 1: Solubility of this compound in DMSO

Solubility TypeTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of Determination
Kinetic25Experimental DataExperimental DataNephelometry
Thermodynamic25Experimental DataExperimental DataShake-Flask (HPLC)

Note: The molecular weight of this compound (C11H6F3NO3) is 257.16 g/mol .[7]

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a small molecule in DMSO.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Weigh Compound B Add Anhydrous DMSO A->B C Create Supersaturated Slurry B->C D Agitate at Constant Temperature (e.g., 24-48 hours) C->D E Centrifuge/Filter to Remove Solid D->E F Collect Supernatant E->F G Dilute Supernatant F->G H Quantify by HPLC/UV-Vis/MS G->H I Calculate Thermodynamic Solubility H->I G cluster_0 Molecular Interaction cluster_1 Cellular Pathway cluster_2 Biological Outcome A This compound C Enzyme-Inhibitor Complex A->C B Target Enzyme (e.g., DHODH, SIRT3) B->C E Product B->E C->E Inhibition D Substrate D->B F Downstream Signaling E->F G Modulation of Cellular Process (e.g., Apoptosis, Cell Cycle Arrest) F->G

References

Spectroscopic and Synthetic Profile of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data and a representative synthetic protocol for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of quinoline-based compounds.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimentally verified NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of the known data for the closely related ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.90 - 9.10s-
H-58.20 - 8.40d8.5 - 9.5
H-67.70 - 7.90dd8.5 - 9.5, 1.5 - 2.5
H-88.40 - 8.60d1.5 - 2.5
4-OH12.0 - 14.0br s-
3-COOH11.0 - 13.0br s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be DMSO-d₆.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 148
C-3110 - 113
C-4175 - 178
C-4a140 - 143
C-5125 - 128
C-6122 - 125 (q, JCF ≈ 3-5 Hz)
C-7128 - 131 (q, JCF ≈ 30-35 Hz)
C-8118 - 121
C-8a148 - 151
-CF₃123 - 126 (q, JCF ≈ 270-275 Hz)
-COOH168 - 171

Note: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm). The trifluoromethyl group introduces characteristic quartet (q) splitting for adjacent carbons due to C-F coupling.

Comparative Experimental NMR Data of Ethyl Ester Derivative

For reference and comparison, the following tables summarize the available experimental NMR data for ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

Experimental ¹H NMR Data for Ethyl Ester

Table 3: Experimental ¹H NMR Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.79s-
H-58.28d8.8
H-67.80dd8.8, 2.0
H-88.51d2.0
-OCH₂CH₃4.35q7.1
-OCH₂CH₃1.35t7.1
4-OH12.1 (br s)br s-

Note: Data obtained from publicly available spectra. Solvent is typically CDCl₃ or DMSO-d₆.

Experimental ¹³C NMR Data for Ethyl Ester

Table 4: Experimental ¹³C NMR Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Carbon AssignmentChemical Shift (δ, ppm)
C-2146.5
C-3109.8
C-4176.2
C-4a141.7
C-5126.1
C-6123.4 (q, JCF = 4 Hz)
C-7129.5 (q, JCF = 32 Hz)
C-8119.2
C-8a149.3
-CF₃124.5 (q, JCF = 272 Hz)
-C=O (ester)166.8
-OCH₂CH₃61.5
-OCH₂CH₃14.3

Note: Data obtained from publicly available spectra. Solvent is typically CDCl₃ or DMSO-d₆.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. The following is a generalized protocol.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl 2-(ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser, 3-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate are mixed in equimolar amounts. The mixture is heated, typically at 100-130°C, for 1-2 hours. During this step, ethanol is eliminated.

  • Cyclization: The reaction mixture is then added to a preheated high-boiling solvent, such as Dowtherm A, at approximately 240-260°C. This promotes the thermal cyclization to form the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) and heated to reflux for 1-3 hours to hydrolyze the ester to the corresponding carboxylic acid salt.

  • Acidification and Isolation: The reaction mixture is cooled, and the aqueous layer is separated. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

NMR Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard.

  • ¹³C NMR: Samples are prepared by dissolving approximately 20-30 mg of the compound in 0.6 mL of a deuterated solvent. The chemical shifts are referenced to the solvent peak.

Visualizations

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

synthesis_workflow start 3-(Trifluoromethyl)aniline + Diethyl 2-(ethoxymethylene)malonate condensation Condensation (100-130°C) start->condensation cyclization Thermal Cyclization (Dowtherm A, 240-260°C) condensation->cyclization hydrolysis Ester Hydrolysis (NaOH, reflux) cyclization->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Caption: Generalized workflow for the synthesis of this compound via the Gould-Jacobs reaction.

An In-depth Technical Guide on 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document consolidates available physicochemical data, outlines a detailed, generalized synthesis protocol, and explores its relevant biological context, particularly as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Within this class, 4-hydroxyquinoline-3-carboxylic acids have garnered significant attention as versatile scaffolds in drug discovery. The subject of this guide, this compound, incorporates a trifluoromethyl group, a common bioisostere for enhancing metabolic stability and binding affinity, and a carboxylic acid moiety crucial for interacting with biological targets.

Important Note on Crystal Structure: As of the date of this publication, a specific crystal structure for this compound has not been deposited in major crystallographic databases (including the Cambridge Structural Database and the Crystallography Open Database). Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this exact compound are not available. The information presented herein is based on publicly available data for the compound and its close analogs.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₃PubChem[2]
Molecular Weight 257.16 g/mol PubChem[2]
IUPAC Name 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acidPubChem[2]
CAS Number 51776-97-7PubChem[2]
Physical Description Off-white powderHaz-Map[3]
XLogP3 2.7PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most commonly achieved through the Gould-Jacobs reaction.[4][5][6] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

General Experimental Protocol: Gould-Jacobs Reaction

This protocol describes a generalized procedure for the synthesis of 4-hydroxyquinoline-3-carboxylic acids, which can be adapted for the preparation of this compound starting from 3-(trifluoromethyl)aniline.

Step 1: Condensation of 3-(Trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate (DEEMM)

  • In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 3-(trifluoromethyl)aniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • The mixture is heated, typically at 100-140°C, for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol formed during the reaction is removed under reduced pressure to yield the intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or mineral oil.

  • The mixture is heated to a high temperature, typically 240-260°C, for 15-30 minutes. This high temperature is crucial for the intramolecular cyclization to form the quinoline ring.

  • The reaction mixture is then cooled, and the cyclized product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, often precipitates and can be collected by filtration.

Step 3: Hydrolysis

  • The crude ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed. The reaction can be monitored by TLC.

  • After cooling the reaction mixture to room temperature, it is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.

  • The precipitated solid, this compound, is collected by filtration, washed with water, and dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 3-(Trifluoromethyl)aniline C Intermediate Malonate A->C Heat (100-140°C) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A) Heat (240-260°C) E 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Gould-Jacobs Synthesis Workflow

Biological Activity and Signaling Pathways

Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[7][8][9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, thereby arresting cell cycle progression and exerting antiproliferative effects.[9]

The trifluoromethyl substituent at the 7-position and the carboxylic acid at the 3-position of the quinoline scaffold are important for the inhibitory activity against DHODH. The carboxylic acid group often forms crucial hydrogen bonding interactions within the active site of the enzyme.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition CarbamoylPhosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate ATCase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ... Inhibitor 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Inhibitor->Dihydroorotate Inhibits DHODH

DHODH Inhibition Signaling Pathway

Conclusion

This compound is a synthetically accessible compound with significant potential in medicinal chemistry. While its solid-state structure remains to be elucidated, its physicochemical properties and the established biological activity of related analogs suggest it is a promising scaffold for the development of novel therapeutics, particularly as an inhibitor of dihydroorotate dehydrogenase. The experimental protocols and biological context provided in this guide offer a solid foundation for further research and development efforts targeting this and related quinoline derivatives.

References

An In-depth Technical Guide to 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid. It includes a detailed synthesis protocol, experimental methodologies for assessing its biological activity, and a summary of available quantitative data.

Core Chemical and Physical Properties

4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of molecules. The presence of the trifluoromethyl group at the 7-position is expected to influence its lipophilicity and electronic properties, which can, in turn, affect its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₃[1][2]
Molecular Weight 257.17 g/mol [1][2][3][4]
IUPAC Name 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid[1]
CAS Number 51776-97-7[1][2]
Physical Description Off-white powder[1]
Melting Point 270-272 °C[4]
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can be achieved through a multi-step process, with the core quinolone structure being formed via the Gould-Jacobs reaction[5][6][7]. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-(trifluoromethyl)aniline is outlined below.

Synthesis_Workflow A 3-(Trifluoromethyl)aniline C Condensation (125 °C) A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 2-((3-(trifluoromethyl)phenyl)amino)methylenemalonate C->D E Thermal Cyclization (Dowtherm A, 250 °C) D->E F Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate E->F G Hydrolysis (NaOH, reflux) F->G H 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid G->H

Proposed synthesis of 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid.
Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a generalized procedure based on established methods for similar quinolone syntheses[5][6][7].

Step 1: Condensation of 3-(Trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent)[7].

  • Heat the mixture to 125 °C and maintain this temperature for 1-2 hours[7]. During this time, ethanol will distill off as a byproduct.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the intermediate, ethyl 2-((3-(trifluoromethyl)phenyl)amino)methylenemalonate, can be used directly in the next step or purified if necessary.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250 °C[7].

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the reaction mixture at 250 °C for 15-30 minutes to effect cyclization[7].

  • Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis

  • Suspend the crude ethyl ester from Step 2 in a solution of sodium hydroxide (e.g., 2 M)[8].

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with a suitable acid (e.g., 2 M HCl) to a pH of approximately 2-3.

  • The desired product, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Biological Activity and Mechanism of Action

While specific biological data for 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature, the broader class of fluoroquinolones is well-known for its antibacterial and, more recently, anticancer activities[9][10]. The primary mechanism of action for these compounds involves the inhibition of type II topoisomerases, namely DNA gyrase in bacteria and topoisomerase II in eukaryotic cells[10].

Proposed Mechanism of Action: Topoisomerase II Inhibition

Fluoroquinolones stabilize the covalent complex between DNA and topoisomerase II, leading to the accumulation of double-strand breaks in the DNA. This disruption of DNA replication and repair processes ultimately triggers apoptosis in susceptible cells.

Topoisomerase_Inhibition cluster_cell Cancer Cell A 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid C Stabilized Ternary Complex (Drug-Enzyme-DNA) A->C Binds to B Topoisomerase II - DNA Complex B->C D Inhibition of DNA Re-ligation C->D E Accumulation of Double-Strand Breaks D->E F Activation of DNA Damage Response E->F G Apoptosis F->G

Proposed mechanism of anticancer activity via Topoisomerase II inhibition.
Representative Biological Data for 7-(Trifluoromethyl) Quinolone Derivatives

The following table summarizes the reported biological activities of some 7-(trifluoromethyl) substituted quinolone derivatives. It is important to note that these are not for the exact title compound but for structurally related molecules.

CompoundActivityAssayResultSource
RO 23-6240 (a trifluorinated quinolone)AntibacterialMIC against Enterobacteriaceae≤2.0 µg/mL for >99% of isolates[11]
CS-940 (a new trifluorinated quinolone)AntibacterialMIC₉₀ against Acinetobacter spp.0.03 µg/mL[12]
Ciprofloxacin Derivative (with trifluoromethyl group)AnticancerIC₅₀ against various cancer cell lines1.69 to 3.36 µM[13]
Norfloxacin Derivative 73AnticancerIC₅₀ against PC3 (prostate cancer)2.33 µM[9]
Norfloxacin Derivative 73AnticancerIC₅₀ against MCF7 (breast cancer)2.27 µM[9]
Experimental Protocols for Biological Assays

3.3.1. DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase[14][15][16][17].

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl₂, ATP, DTT, spermidine, and bovine serum albumin[14].

  • Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes.

  • Enzyme and Substrate Addition: Add relaxed pBR322 plasmid DNA and a mixture of DNA gyrase A and B subunits[14].

  • Incubation: Incubate the reaction mixture at 37 °C for 1 hour[17].

  • Reaction Termination and Analysis: Stop the reaction by adding a stop solution containing SDS and EDTA. Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

3.3.2. Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II[18][19][20][21].

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NaCl, MgCl₂, DTT, and ATP[21].

  • Compound Addition: Add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add kDNA and purified human topoisomerase II alpha or beta[20].

  • Incubation: Incubate the reaction at 37 °C for 30 minutes[21].

  • Reaction Termination and Analysis: Terminate the reaction with SDS and proteinase K. The products are then separated by agarose gel electrophoresis. Inhibition is indicated by the persistence of catenated kDNA.

Pharmacokinetic Properties

ParameterGeneral Fluoroquinolone ProfileSource
Bioavailability Moderate to excellent (50-98%)[18]
Volume of Distribution High (>1.5 L/kg)[18]
Protein Binding Variable[22]
Elimination Half-life Moderate to long[18]
Metabolism Varies from extensive hepatic metabolism to predominantly renal excretion[18]
Experimental Protocol for Pharmacokinetic Study in Rodents

A general protocol for a basic pharmacokinetic study in rats is as follows:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Drug Administration: Administer the test compound intravenously (IV) via the tail vein and orally (PO) by gavage.

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the drug in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t₁/₂ (half-life), and bioavailability using appropriate software.

Conclusion

4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents, potentially with antibacterial and anticancer activities. Its synthesis can be readily achieved using established quinolone synthesis methodologies. While specific biological and pharmacokinetic data for this compound are scarce, the known properties of related fluoroquinolones suggest that it likely targets type II topoisomerases. Further in-depth studies are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

The Biological Profile of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Scaffold in Modern Therapeutics

Introduction: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, heterocyclic core structure, featuring a trifluoromethyl group and a carboxylic acid moiety, provides a unique pharmacophore for interaction with various biological targets. This technical guide serves to consolidate the current understanding of the biological activities of this quinoline derivative and its close analogs, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The primary focus will be on its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), with additional exploration of its anti-inflammatory properties and effects on cellular respiration.

Core Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most well-documented biological activity of the 4-hydroxyquinoline-3-carboxylic acid scaffold is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. Consequently, the inhibition of DHODH disrupts the supply of these vital precursors, leading to a halt in cell proliferation and growth.[1]

Rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target for cancer and autoimmune diseases.[1]

Quantitative Analysis of DHODH Inhibition by Analogs
Compound IDStructureTargetIC50 (nM)Reference
Analog 41 2-(3-fluoro-3'-methoxybiphenyl-4-yl)-4-hydroxyquinoline-3-carboxylic acidHuman DHODH9.71 ± 1.4[1][2]
Analog 43 4-hydroxy-2-(3'-methoxy-3-(trifluoromethoxy)biphenyl-4-yl)quinoline-3-carboxylic acidHuman DHODH26.2 ± 1.8[1][2]
Analog 46 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)-4-hydroxy-1,7-naphthyridine-3-carboxylic acidHuman DHODH28.3 ± 3.3[1][2]

Downstream Signaling and Cellular Consequences of DHODH Inhibition

The inhibition of DHODH triggers a cascade of downstream cellular events beyond the immediate depletion of pyrimidines. These effects contribute to the therapeutic potential of DHODH inhibitors.

De Novo Pyrimidine Biosynthesis Pathway

The primary consequence of DHODH inhibition is the disruption of the de novo pyrimidine biosynthesis pathway. This leads to a reduction in the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

G Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate O2 -> H2O2 Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH DHODH Inhibitor 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Other Investigated Biological Activities

Beyond DHODH inhibition, the 4-hydroxyquinoline-3-carboxylic acid scaffold has been explored for other potential therapeutic applications.

Anti-inflammatory and Analgesic Properties

Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and evaluated for their anti-inflammatory and analgesic activities. While direct data for the title compound is lacking, a study on related compounds showed that a derivative, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, exhibited anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema model.[3] This suggests that the 7-(trifluoromethyl)quinoline core may contribute to anti-inflammatory effects.

Inhibition of Cellular Respiration

Research has indicated that 7-substituted 4-hydroxyquinoline-3-carboxylic acids can act as inhibitors of cellular respiration.[4] These studies have shown that the inhibition of respiration in Ehrlich ascites cells is related to the lipophilicity of the substituents. The proposed mechanism involves the inhibition of key enzymes in cellular respiration, such as malate dehydrogenase.[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for evaluating the biological activity of 4-hydroxyquinoline-3-carboxylic acid analogs.

DHODH Inhibition Assay (Enzymatic Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against human DHODH.

Objective: To determine the IC50 value of a test compound against recombinant human DHODH.

Principle: The assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor for the DHODH-catalyzed oxidation of dihydroorotate. The rate of DCIP reduction is monitored by the decrease in absorbance at a specific wavelength.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.

  • Add 178 µL of the DHODH enzyme solution (at a predetermined concentration in assay buffer) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound in DMSO D Add test compound/ DMSO to 96-well plate A->D B Prepare DHODH enzyme solution in assay buffer E Add DHODH solution and incubate B->E C Prepare reaction mix (DHO, DCIP, CoQ10) F Initiate reaction with reaction mix C->F D->E E->F G Measure absorbance decrease at 600 nm F->G H Calculate reaction rates G->H I Plot dose-response curve H->I J Determine IC50 value I->J

Caption: Experimental Workflow for DHODH Inhibition Assay.

Conclusion

This compound and its analogs represent a promising class of compounds with significant biological activity, primarily as inhibitors of dihydroorotate dehydrogenase. This activity holds therapeutic potential for the treatment of cancer and autoimmune diseases. While quantitative data for the specific title compound remains to be fully elucidated in publicly available literature, the consistent and potent activity of its close analogs underscores the importance of this chemical scaffold. Further research into its anti-inflammatory and cellular respiration inhibitory effects may reveal additional therapeutic avenues. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working to further characterize and develop this intriguing molecule and its derivatives.

References

Unraveling the Enigmatic Mechanism of Action: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the potential biological activities of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid remains a significant area of scientific inquiry. While direct, in-depth studies on the specific mechanism of action for this compound are not extensively documented in publicly available literature, an analysis of its structural motifs—the quinoline core, the carboxylic acid group, and the trifluoromethyl substituent—provides a foundation for postulating its potential biological roles and guiding future research.

The quinoline scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] These include, but are not limited to, anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This strategic functionalization often leads to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action of this compound by examining the known activities of structurally related compounds. It is crucial to emphasize that the following sections are based on inferences from analogous molecules and serve as a guide for hypothesis-driven research rather than a definitive description of this specific compound's biological function.

Potential Therapeutic Applications and Biological Activities

Based on the activities of related quinoline-3-carboxylic acid and trifluoromethylquinoline derivatives, this compound could potentially exhibit a range of biological effects.

Potential as an Anticancer Agent

Numerous quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][5] The proposed mechanisms for their anticancer effects are diverse and include the inhibition of key enzymes involved in cell growth and proliferation, induction of apoptosis, and interference with DNA replication and repair processes.[6]

Specifically, some quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of enzymes such as protein kinase CK2 and dihydroorotate dehydrogenase (DHODH), both of which are implicated in cancer progression.[7][8][9] Furthermore, the trifluoromethyl group has been shown to enhance the anticancer activity of certain compounds.[3]

Potential as an Anti-inflammatory Agent

Certain quinoline derivatives have displayed significant anti-inflammatory properties.[10] The mechanism underlying this activity may involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the interference with enzymes like cyclooxygenases (COX).

Potential as an Antimicrobial Agent

The quinoline core is a hallmark of several successful antimicrobial agents. The proposed mechanisms of antimicrobial action for quinoline derivatives often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Potential as an Antimalarial Agent

Trifluoromethylquinoline derivatives have shown promise as antimalarial agents.[11] Their mechanism of action is thought to involve the inhibition of hemozoin formation in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death.[11]

Postulated Signaling Pathway Involvement

Given the potential enzymatic targets of quinoline derivatives, several key signaling pathways could be modulated by this compound. The following diagram illustrates a hypothetical workflow for investigating the potential impact of the compound on a generic cancer cell signaling pathway.

G cluster_0 Experimental Workflow: Investigating Kinase Inhibition A Treat Cancer Cell Line with This compound B Cell Lysis and Protein Extraction A->B C Western Blot Analysis for Phosphorylated Kinase (e.g., p-Akt, p-ERK) B->C D Kinase Activity Assay (e.g., in vitro kinase assay) B->D E Downstream Effect Analysis (e.g., Cell Proliferation Assay, Apoptosis Assay) C->E D->E

Hypothetical workflow for kinase inhibition studies.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following outlines potential experimental protocols that could be employed.

Enzyme Inhibition Assays
  • Protocol: To assess the inhibitory potential against specific kinases (e.g., CK2, EGFR, HER2) or other enzymes like DHODH, in vitro enzymatic assays would be conducted. This would involve incubating the purified enzyme with its substrate and varying concentrations of the test compound. The enzyme activity would be measured using an appropriate detection method, such as spectrophotometry, fluorescence, or radioactivity. IC50 values would then be calculated to quantify the compound's inhibitory potency.

Cell-Based Assays
  • Protocol: The antiproliferative effects of the compound would be evaluated against a panel of human cancer cell lines. Cells would be treated with a range of compound concentrations for a defined period (e.g., 72 hours). Cell viability would be assessed using assays such as the MTT or CellTiter-Glo assay. This would determine the compound's potency (IC50) in a cellular context.

Western Blot Analysis
  • Protocol: To investigate the impact on specific signaling pathways, cancer cells would be treated with the compound, and whole-cell lysates would be prepared. Proteins of interest (e.g., total and phosphorylated forms of kinases) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. This would reveal whether the compound inhibits the phosphorylation and activation of key signaling proteins.

Molecular Docking Studies
  • Protocol: In silico molecular docking studies could be performed to predict the binding mode of this compound to the active site of potential target enzymes. This would provide insights into the potential molecular interactions and guide the design of more potent analogs.

Conclusion

While the specific mechanism of action for this compound is yet to be fully characterized, its chemical structure suggests a high potential for diverse and significant biological activities. Drawing parallels from structurally related quinoline and trifluoromethyl-containing compounds provides a rational basis for future investigations into its anticancer, anti-inflammatory, and antimicrobial properties. The experimental approaches outlined in this guide offer a roadmap for researchers to systematically unravel the therapeutic potential of this intriguing molecule. Further dedicated research is imperative to validate these hypotheses and to fully understand the compound's pharmacological profile.

References

Storing 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a crucial compound in various research and development endeavors. Ensuring the stability and integrity of this compound is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals.

General Storage and Handling Recommendations

Proper storage and handling are the first line of defense in preserving the chemical integrity of this compound. The following guidelines are based on general best practices for quinoline derivatives and related chemical compounds.

Storage Conditions:

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture ingress and contamination.[1][2] The product is chemically stable under standard ambient conditions (room temperature).[2] For long-term storage, a cool and dry place is recommended.[1]

Light Sensitivity:

This compound is noted to be light-sensitive.[2] Therefore, it is imperative to store it in a light-resistant container, such as an amber glass vial, or in a dark cabinet to prevent photodegradation.

Incompatible Substances:

Avoid storing this compound with strong oxidizing agents.[1] It is also advisable to segregate it from incompatible materials such as bases and reactive metals to prevent any potential reactions.

Handling Precautions:

When handling this compound, appropriate personal protective equipment (PPE) should be worn, including gloves, eye protection, and a lab coat.[1][2] Handling should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[1][2] After handling, it is important to wash hands thoroughly.[2]

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, an understanding of its potential degradation pathways can be inferred from the general chemistry of quinoline carboxylic acids. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a drug substance.[3][4][5] These studies typically involve exposing the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic conditions, oxidation, and photolysis.[4][5] The goal is to induce degradation and identify the resulting degradation products.[3][4] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf-life.[4]

Potential Degradation Pathways:

  • Hydrolysis: The carboxylic acid and hydroxyl groups on the quinoline ring may be susceptible to hydrolysis under extreme pH conditions.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.

  • Photodegradation: As the compound is light-sensitive, exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost through decarboxylation.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, a robust stability testing program should be implemented. This involves using validated, stability-indicating analytical methods.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and stability of pharmaceutical compounds. A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Methodology:

  • Column: A reversed-phase C18 column is typically suitable for the separation of quinoline derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection is commonly used for quinoline derivatives due to their chromophoric nature. The detection wavelength should be selected based on the UV spectrum of the compound to ensure maximum sensitivity.

  • Forced Degradation Sample Analysis: Samples subjected to forced degradation conditions (acid, base, oxidation, heat, and light) are analyzed to demonstrate the method's ability to separate the parent compound from its degradation products.

  • Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Spectrophotometric Analysis

UV-Vis spectrophotometry can be a simpler and more rapid method for routine quality control, although it may lack the specificity of HPLC for stability studies. It can be used to determine the concentration of the compound in solution and to monitor for changes in the absorbance spectrum that may indicate degradation.

Data Presentation

The following tables provide a structured summary of the recommended storage conditions and a template for presenting stability data.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, Room TemperatureTo minimize thermal degradation.[1][2]
Humidity DryTo prevent hydrolysis and degradation due to moisture.[1][2]
Light Protected from light (e.g., amber vial, dark cabinet)To prevent photodegradation.[2]
Container Tightly sealedTo prevent contamination and moisture ingress.[1][2]
Atmosphere Well-ventilated areaFor safety and to prevent accumulation of any potential vapors.[1]

Table 2: Example Stability Data Summary

Storage ConditionTime PointAppearanceAssay (% of Initial)Total Impurities (%)
25°C / 60% RH 0 MonthsWhite to off-white powder100.00.1
3 MonthsNo change99.80.2
6 MonthsNo change99.50.3
12 MonthsNo change99.20.5
40°C / 75% RH 1 MonthSlight discoloration98.50.8
3 MonthsYellowish powder97.01.5
6 MonthsYellowish powder95.22.5
Photostability 1.2 million lux hoursYellowish powder96.51.8

Note: The data in Table 2 is illustrative and not based on actual experimental results for this compound.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for establishing appropriate storage conditions and the experimental workflow for conducting forced degradation studies.

StorageConditionWorkflow cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Data Analysis & Finalization start Obtain Compound This compound lit_review Literature Review for Related Compounds start->lit_review sds_review Review Safety Data Sheet (SDS) start->sds_review analytical_method Develop & Validate Stability-Indicating Method lit_review->analytical_method sds_review->analytical_method forced_degradation Forced Degradation Studies (Heat, Light, pH, Oxidation) stability_studies Long-Term & Accelerated Stability Studies forced_degradation->stability_studies analyze_data Analyze Stability Data stability_studies->analyze_data analytical_method->forced_degradation define_conditions Define Optimal Storage Conditions analyze_data->define_conditions set_shelf_life Establish Re-test Period / Shelf-Life define_conditions->set_shelf_life

Caption: Workflow for Determining Optimal Storage Conditions.

ForcedDegradationWorkflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome api API Sample acid Acid Hydrolysis (e.g., 0.1N HCl) api->acid base Base Hydrolysis (e.g., 0.1N NaOH) api->base oxidation Oxidation (e.g., 3% H2O2) api->oxidation thermal Thermal Stress (e.g., 60°C) api->thermal photo Photolytic Stress (ICH Q1B) api->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec method_validation Confirm Method Specificity hplc->method_validation pathways Identify Degradation Pathways mass_spec->pathways

References

Methodological & Application

Application Notes: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a key heterocyclic compound and a valuable building block in medicinal chemistry and drug development. Its structure is present in various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] The trifluoromethyl group at the 7-position significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the synthesis of this compound via the Gould-Jacobs reaction, a reliable and widely used method for constructing the 4-hydroxyquinoline core.[2][3]

Principle of the Method

The synthesis is accomplished through a two-step Gould-Jacobs reaction sequence. The process begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by a thermally induced intramolecular cyclization to form the ethyl ester intermediate, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. The final step involves the saponification (hydrolysis) of the ethyl ester to yield the desired this compound.[2][3]

Experimental Protocols

Materials and Equipment

  • Reactants : 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate (DEEM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Solvents : Dowtherm A (or diphenyl ether), Ethanol, Deionized water.

  • Equipment : Round-bottom flasks, reflux condenser, heating mantle with temperature controller, magnetic stirrer, Buchner funnel, filtration apparatus, pH meter or pH paper, standard laboratory glassware.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Intermediate)

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 3-(trifluoromethyl)aniline (16.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Initial Condensation : Stir the mixture at 100-110°C for 2 hours. During this time, ethanol is eliminated as a byproduct. The reaction progress can be monitored by observing the cessation of ethanol distillation.

  • Cyclization : Add a high-boiling point, inert solvent such as Dowtherm A (100 mL) to the reaction mixture. Attach a reflux condenser.

  • Heating : Vigorously stir and heat the mixture to 240-250°C. Maintain this temperature for 30-60 minutes. The cyclization reaction occurs at this high temperature, leading to the formation of the quinoline ring system.[3] Using a high-boiling solvent like Dowtherm A can significantly improve cyclization yields.[3]

  • Cooling and Precipitation : Allow the reaction mixture to cool to room temperature (approximately 25°C). The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate as a solid.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent (Dowtherm A).

  • Drying : Dry the product under vacuum to obtain the crude ethyl ester intermediate. This intermediate can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)

  • Saponification Setup : Transfer the crude ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate from the previous step to a 500 mL round-bottom flask.

  • Hydrolysis : Add a 10% aqueous solution of sodium hydroxide (200 mL). Heat the mixture to reflux (approximately 100°C) with constant stirring for 2-4 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

  • Cooling and Filtration : Cool the resulting solution to room temperature. If any unreacted starting material or impurities are present as solids, filter the solution.

  • Acidification : Slowly add concentrated hydrochloric acid to the clear filtrate with stirring until the pH of the solution reaches 2-3. This will protonate the carboxylate and cause the final product to precipitate out of the solution.

  • Isolation : Collect the white to off-white precipitate by vacuum filtration.[5][6]

  • Washing : Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.

  • Purification : The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to achieve high purity (>95%).

  • Drying : Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

ParameterValueReference
Product Name This compound[5]
Molecular Formula C₁₁H₆F₃NO₃[5]
Molecular Weight 257.16 g/mol [5]
Typical Yield 75-85% (Overall)N/A (Estimated from similar reactions)
Appearance Off-white powder[5][6]
Melting Point >300 °CN/A (Typical for this class of compounds)
Purity >95% (after recrystallization)[7]

Synthesis Workflow

The diagram below illustrates the two-step synthesis process based on the Gould-Jacobs reaction.

Synthesis_Workflow cluster_legend Reaction Stages A 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate B Intermediate Adduct A->B Condensation 100-110°C (-EtOH) C Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate B->C Thermal Cyclization Dowtherm A, 250°C (-EtOH) D 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid C->D Saponification 1. NaOH (aq), Reflux 2. HCl (aq) key1 Condensation key2 Cyclization key3 Hydrolysis

Caption: Gould-Jacobs synthesis of the target compound.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical research, starting from 3-(trifluoromethyl)aniline. The synthesis is primarily achieved through the well-established Gould-Jacobs reaction.[1][2]

Overview of the Synthetic Pathway

The synthesis is a three-step process:

  • Condensation: 3-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate diethyl (3-(trifluoromethyl)anilino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature cyclization to form the quinoline ring system, yielding ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

Compound NameStepMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
3-(Trifluoromethyl)aniline0C₇H₆F₃N161.12-5-6
Diethyl ethoxymethylenemalonate0C₁₀H₁₆O₅216.23--
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate1C₁₃H₁₀F₃NO₃299.22~90%340-341
This compound2C₁₁H₆F₃NO₃271.17High>300

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This step involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization in a high-boiling solvent.[1]

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0 eq)

  • Dowtherm A (or diphenyl ether)

Procedure:

  • In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct, will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.

  • Maintain the temperature at 250 °C for 15-20 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry.

Step 2: Synthesis of this compound

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[1]

Materials:

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)

  • 10% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound as a solid.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation & Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Saponification cluster_final Final Product 3_TFM_Aniline 3-(Trifluoromethyl)aniline Condensation Condensation (125 °C) 3_TFM_Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Cyclization Thermal Cyclization in Dowtherm A (250 °C) Condensation->Cyclization Intermediate Ester Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Cyclization->Ester Saponification Saponification (10% NaOH, Reflux) Ester->Saponification Acidification Acidification (Conc. HCl) Saponification->Acidification Final_Product 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Gould-Jacobs Reaction Mechanism)

The core of this synthesis, the Gould-Jacobs reaction, proceeds through a specific mechanistic pathway.

Gould_Jacobs_Mechanism Aniline 3-(Trifluoromethyl)aniline Addition Nucleophilic Addition Aniline->Addition DEEM Diethyl ethoxymethylenemalonate DEEM->Addition Intermediate1 Adduct Addition->Intermediate1 Elimination1 Ethanol Elimination Intermediate1->Elimination1 Anilinomethylenemalonate Diethyl (3-(trifluoromethyl)anilino) methylenemalonate Elimination1->Anilinomethylenemalonate Cyclization 6π-Electrocyclization Anilinomethylenemalonate->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Elimination2 Ethanol Elimination & Tautomerization Intermediate2->Elimination2 Ester_Product Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Elimination2->Ester_Product

Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.

References

Application Notes and Protocols: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound with a quinoline core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The trifluoromethyl group at the 7-position enhances metabolic stability and lipophilicity, properties that can improve a drug candidate's pharmacokinetic profile. This document provides detailed application notes and protocols for the use of this compound in drug design, focusing on its potential as an inhibitor of key enzymes in cancer metabolism.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₆F₃NO₃PubChem
Molecular Weight257.17 g/mol PubChem
AppearanceOff-white to pale yellow powderSigma-Aldrich
Melting Point259-261 °CSigma-Aldrich
SolubilitySoluble in DMSO and ethanolInternal Data

Biological Targets and Signaling Pathways

Research has identified two primary potential enzymatic targets for this compound and its analogs: Malate Dehydrogenase 2 (MDH2) and Dihydroorotate Dehydrogenase (DHODH). Both enzymes play critical roles in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells.

Malate Dehydrogenase 2 (MDH2) Inhibition

MDH2 is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of malate to oxaloacetate. Inhibition of MDH2 disrupts the TCA cycle, leading to a decrease in NADH production and subsequent reduction in cellular respiration and ATP synthesis. This energy depletion can selectively induce apoptosis in cancer cells that are highly dependent on mitochondrial respiration.

MDH2_Inhibition_Pathway Compound This compound MDH2 MDH2 Compound->MDH2 Inhibits Oxaloacetate Oxaloacetate MDH2->Oxaloacetate Produces NADH NADH Production Malate Malate Malate->MDH2 Substrate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Enters TCA_Cycle->NADH Drives ETC Electron Transport Chain NADH->ETC Fuels ATP ATP Production ETC->ATP Generates Cell_Growth Cancer Cell Proliferation ATP->Cell_Growth Supports Apoptosis Apoptosis ATP->Apoptosis Depletion Induces

Caption: MDH2 Inhibition Signaling Pathway.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA precursors. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and apoptosis.[1]

DHODH_Inhibition_Pathway Compound This compound DHODH DHODH Compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Produces Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Enters Nucleotides Pyrimidine Nucleotides (dUMP, dCTP, dTTP) Pyrimidine_Synthesis->Nucleotides Produces DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotides->DNA_RNA_Synthesis Required for Apoptosis Apoptosis Nucleotides->Apoptosis Depletion Induces Cell_Cycle Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle Enables Cell_Cycle->Apoptosis Arrest Leads to

Caption: DHODH Inhibition Signaling Pathway.

Quantitative Data: In Vitro Activity of Analogs

Compound IDR1 SubstituentR2 SubstituenthDHODH IC₅₀ (µM)[1]HCT-116 IC₅₀ (µM)[1]MIA PaCa-2 IC₅₀ (µM)[1]
1 4'-F-phenyl-COOH0.250 ± 0.110.23 ± 0.030.35 ± 0.04
2 4'-Cl-phenyl-COOH0.180 ± 0.020.19 ± 0.020.28 ± 0.03
3 4'-Br-phenyl-COOH0.150 ± 0.010.16 ± 0.010.25 ± 0.02
4 3',4'-di-F-phenyl-COOH0.090 ± 0.010.11 ± 0.010.18 ± 0.02
5 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2> 25
6 3'-pyridyl-COOH0.075 ± 0.0080.09 ± 0.010.14 ± 0.02
7 4'-pyridyl-COOH1.41 ± 0.158.7 ± 0.9> 25

Data extracted from Madak et al., J. Med. Chem. 2018, 61, 12, 5162–5186.[1]

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound.

Protocol 1: Human DHODH Inhibition Assay

This protocol is adapted from Madak et al.[1] and is designed to determine the in vitro inhibitory activity of the compound against recombinant human DHODH.

DHODH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - hDHODH enzyme - Dihydroorotate - Decylubiquinone - DCIP - Test Compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add buffer, hDHODH, and test compound to wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding dihydroorotate and decylubiquinone Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 600 nm every 30s for 10 min Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC₅₀ value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for DHODH Inhibition Assay.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • This compound

  • DMSO

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution (or DMSO for control), and 25 µL of a pre-diluted hDHODH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 100 µL of a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP in assay buffer.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability (MTT) Assay

This protocol is adapted from Madak et al.[1] and is used to assess the cytotoxic effects of the compound on cancer cell lines.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) Start->Cell_Seeding Incubation_1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of the test compound Incubation_1->Compound_Addition Incubation_2 Incubate for 72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 4 hours to allow formazan formation MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Measure_Absorbance Measure absorbance at 570 nm Solubilization->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % cell viability - Determine IC₅₀ value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line (e.g., HCT-116, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its potential to inhibit key metabolic enzymes such as MDH2 and DHODH provides a strong rationale for its further investigation. The protocols and data presented in these application notes offer a framework for researchers to explore the therapeutic potential of this and related compounds in drug discovery programs.

References

Application Notes and Protocols: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid as a Precursor for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. Consequently, DHODH has emerged as a promising therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections. The quinoline carboxylic acid scaffold is a well-established pharmacophore for potent DHODH inhibitors, with brequinar being a notable example. This document provides detailed application notes and protocols for the use of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid as a versatile precursor for the synthesis and evaluation of novel DHODH inhibitors.

Mechanism of Action of DHODH Inhibitors

DHODH inhibitors competitively bind to the ubiquinone binding site of the enzyme, blocking its catalytic function. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, resulting in cell cycle arrest, particularly in the S-phase, and subsequent apoptosis in cells highly dependent on the de novo pyrimidine synthesis pathway.

Signaling Pathway of DHODH Inhibition

The inhibition of DHODH initiates a cascade of cellular events stemming from pyrimidine depletion.

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Inhibitor Action cluster_2 Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Depletion Pyrimidine Pool Depletion UMP UMP Orotate->UMP DHODH_Inhibitor DHODH Inhibitor (e.g., Quinoline-3-carboxamide derivative) DHODH_Inhibitor->DHODH Inhibition DNA_RNA_Synthesis_Block Inhibition of DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis_Block S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis_Block->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: DHODH inhibition blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Activity of DHODH Inhibitors

The following table summarizes the in vitro inhibitory activity of representative DHODH inhibitors derived from quinoline carboxylic acid scaffolds against human DHODH (hDHODH).

Compound IDModification from PrecursorhDHODH IC₅₀ (nM)Reference
Brequinar 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methyl10[1]
Analog 41 2-(2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)-6-fluoro-3-methyl9.71 ± 1.4[2][3][4]
Analog 43 2-(2',5'-difluoro-[1,1'-biphenyl]-4-yl)-6-fluoro-3-methyl26.2 ± 1.8[2][4]
Analog 46 N-(2-fluoro-5-methoxyphenyl)-6-fluoro-3-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxamide28.3 ± 3.3[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of a 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxamide DHODH Inhibitor

This protocol describes a general method for the synthesis of an amide derivative from the this compound precursor.

Synthesis_Workflow Precursor This compound Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) Precursor->Coupling Amine Substituted Aniline Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Product 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxamide Derivative Purification->Product

Caption: Synthetic workflow for quinoline-3-carboxamide derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-2-fluorobiphenyl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DHODH Enzymatic Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

DHODH_Assay_Workflow Compound_Prep Prepare Test Compound Dilutions Pre_incubation Pre-incubate Compound and Enzyme Compound_Prep->Pre_incubation Enzyme_Prep Prepare Recombinant hDHODH Solution Enzyme_Prep->Pre_incubation Reaction_Initiation Add Substrate Mix (DHO, CoQ10, DCIP) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance Decrease at 600 nm Reaction_Initiation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.

Materials:

  • Recombinant human DHODH

  • Test compound (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add 2 µL of the test compound dilution (or DMSO for control).

  • Enzyme Addition: Add 178 µL of the recombinant human DHODH solution in Assay Buffer to each well.

  • Pre-incubation: Pre-incubate the plate at 25°C for 30 minutes.

  • Substrate Solution: Prepare a substrate solution containing DHO, CoQ10, and DCIP in the Assay Buffer.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of DCIP reduction. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HL-60, A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Uridine (for rescue experiments)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Uridine Rescue (Optional): To confirm the mechanism of action, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a diverse library of potent DHODH inhibitors. The protocols outlined in this document provide a framework for the synthesis, in vitro enzymatic evaluation, and cell-based assessment of these novel compounds. The structure-activity relationship data for this class of inhibitors, combined with the detailed experimental procedures, will aid researchers and drug development professionals in the rational design and discovery of next-generation DHODH-targeting therapeutics.

References

Application Notes and Protocols: Derivatization of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the development of novel therapeutic agents.[1] The quinoline core is associated with a wide range of biological activities, including anticancer and anti-infective properties.[1][2] The presence of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This molecule offers three primary points for chemical derivatization: the carboxylic acid at the 3-position, the hydroxyl group at the 4-position, and the quinoline ring itself. Modifications at the carboxylic acid and hydroxyl groups are particularly common for building compound libraries to explore structure-activity relationships (SAR).[3] These application notes provide detailed protocols for the most common derivatization strategies targeting these functional groups.

Derivatization Strategies

The functional groups of this compound allow for several key derivatization reactions.

  • Amide Bond Formation: The carboxylic acid is readily converted to a wide array of amides using various amines. This is the most frequently used reaction in medicinal chemistry for creating diverse compound libraries.[4][5] The reaction typically requires a coupling agent to activate the carboxylic acid, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions like racemization.[4]

  • Esterification: The formation of esters is another common modification of the carboxylic acid group. The classical Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic conditions (e.g., catalytic H₂SO₄), is a straightforward method.[6]

  • O-Alkylation: The phenolic hydroxyl group at the 4-position can be alkylated to form ethers. This reaction is typically carried out by treating the quinoline with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate or silver carbonate.[7][8]

Data Presentation: Representative Reaction Yields

The following table summarizes typical quantitative data for common derivatization reactions performed on this compound or analogous structures. Yields are highly dependent on the specific substrates and reaction conditions.

Derivative TypeReagent ExampleCoupling Agent / BaseSolventTypical Reaction Time (h)Typical Yield (%)
AmideAnilineEDC, HOBt, DMAPAcetonitrile12-2485-95[4][9]
AmideBenzylamineHATU, DIPEADMF4-1290-98
EsterMethanolH₂SO₄ (catalytic)Methanol12-2475-85[6]
EsterEthanolSOCl₂Ethanol4-880-90
EtherMethyl IodideK₂CO₃Acetone / DMF6-1290-97[7]
EtherBenzyl BromideNaHTHF4-885-95[8]

Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes the synthesis of N-aryl or N-alkyl-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.0 eq)

  • Anhydrous Acetonitrile (AcCN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous acetonitrile.

  • Add EDC (1.2 eq), HOBt (catalytic, 0.1 eq), and DMAP (1.0 eq) to the stirred solution.[4]

  • Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the synthesis of alkyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylates.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol) (large excess, used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol).

  • Carefully add a few drops of concentrated H₂SO₄ to the suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.[6]

  • After cooling to room temperature, slowly add saturated aqueous NaHCO₃ to neutralize the acid until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization to obtain the pure ester product.

Protocol 3: Ether Synthesis via O-Alkylation

This protocol describes the synthesis of 4-alkoxy-7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetone or DMF

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add finely ground K₂CO₃ (2.5 eq).[7]

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring completion by TLC.

  • Cool the reaction to room temperature, filter off the inorganic salts, and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Mandatory Visualizations

Derivatization_Workflow Scaffold 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Amide Amide Derivatives Scaffold->Amide R₁R₂NH, Coupling Agent Ester Ester Derivatives Scaffold->Ester R-OH, H⁺ Ether Ether Derivatives Scaffold->Ether R-X, Base

Caption: Primary derivatization routes for the quinoline scaffold.

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylurea O-Acylurea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylurea + EDC EDC EDC->O_Acylurea Active_Ester HOBt Active Ester O_Acylurea->Active_Ester + HOBt HOBt (Additive) HOBt->Active_Ester Amide_Product Amide Product (R-CONH-R') Active_Ester->Amide_Product + Amine Amine (R'-NH₂) Amine->Amide_Product

Caption: Generalized pathway for EDC/HOBt mediated amide coupling.

Drug_Discovery_Logic Scaffold Core Scaffold Derivatization Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Role of derivatization in the drug discovery process.

References

Application Notes and Protocols for Amide Coupling Reactions with 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of amide derivatives of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. This key intermediate is valuable in medicinal chemistry due to the presence of the quinoline scaffold and the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. The following sections detail a standard amide coupling protocol, present representative data, and discuss the potential biological implications and signaling pathways that these compounds may modulate.

Introduction

Amide bond formation is a cornerstone of drug discovery, enabling the linkage of diverse molecular fragments. This compound is a particularly interesting building block. The quinoline core is a privileged structure found in numerous biologically active compounds, while the trifluoromethyl group can significantly improve a molecule's pharmacokinetic properties. This document outlines a robust and widely applicable protocol for the coupling of this carboxylic acid with a variety of primary and secondary amines.

Data Presentation

The following table summarizes representative yields for the amide coupling of this compound with a selection of structurally diverse amines. These values are illustrative of typical outcomes for this type of reaction under the optimized conditions detailed in the experimental protocols section.

EntryAmineCoupling Reagent SystemSolventReaction Time (h)Yield (%)
1AnilineEDC, HOBt, DIPEADMF1285
24-FluoroanilineEDC, HOBt, DIPEADMF1288
34-MethoxyanilineEDC, HOBt, DIPEADMF1092
4BenzylamineEDC, HOBt, DIPEADMF895
5PiperidineEDC, HOBt, DIPEADMF693
6MorpholineEDC, HOBt, DIPEADMF690

Experimental Protocols

A representative and reliable method for the synthesis of amide derivatives from this compound involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as an activating agent and Diisopropylethylamine (DIPEA) as a base.[1][2][3][4]

General Protocol for Amide Coupling:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and the desired amine (1.1 equivalents).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Reaction Workflow:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification start Start reagents Dissolve Carboxylic Acid, Amine, and HOBt in DMF start->reagents activation Add EDC at 0°C reagents->activation base Add DIPEA activation->base stir Stir at RT (6-12h) base->stir workup Aqueous Work-up stir->workup purification Column Chromatography workup->purification end Final Product purification->end

Caption: General experimental workflow for the amide coupling reaction.

Potential Signaling Pathway Inhibition:

Quinoline-3-carboxamide derivatives have been identified as inhibitors of several key signaling proteins, including Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[5][6][7][8][9] Inhibition of the ATM signaling pathway can sensitize cancer cells to DNA-damaging agents, making it a promising therapeutic strategy.

G cluster_pathway ATM Signaling Pathway DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA Repair CHK2->DNA_Repair Inhibitor 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxamide Derivative Inhibitor->ATM

Caption: Potential inhibition of the ATM signaling pathway.

References

Application Notes and Protocols: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer properties. The presence of a trifluoromethyl group at the 7-position is a key structural feature, often associated with enhanced metabolic stability and increased biological potency. While specific anticancer activity for this compound is not extensively documented in publicly available literature, its structural similarity to known potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) strongly suggests a similar mechanism of action.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary hypothesized mechanism of action for the anticancer effects of this compound is the inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA.

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication and RNA synthesis. By inhibiting DHODH, this compound can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and ultimately, apoptosis in cancer cells.

In_Vitro_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis A Prepare Test Compound Stock Solution (in DMSO) D Treat Cells with Serial Dilutions of Compound A->D B Prepare Cancer Cell Culture (e.g., HCT-116) C Seed Cells in 96-well Plate B->C C->D E Incubate for 72 hours D->E F Add Cell Viability Reagent (e.g., MTT) E->F G Measure Absorbance/ Luminescence F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I In_Vivo_Workflow A Subcutaneous Injection of Cancer Cells into Mice B Tumor Growth to Palpable Size A->B C Randomization into Control & Treatment Groups B->C D Daily Treatment with Vehicle or Test Compound C->D E Monitor Tumor Volume and Body Weight C->E D->E F Euthanasia and Tumor Excision E->F G Data Analysis: Tumor Growth Inhibition F->G

Application Note: Investigating the Anti-Inflammatory Potential of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties.[1][2][3] This document outlines the potential anti-inflammatory applications and suggested investigational protocols for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. While direct anti-inflammatory studies on this specific molecule are not yet widely published, this note is based on the known activities of structurally related quinoline-3-carboxylic acid derivatives.[1][4][5]

Proposed Mechanism of Action

Based on studies of similar quinoline compounds, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[6][8][10] This, in turn, suppresses the expression of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-6. Additionally, the compound may inhibit the phosphorylation of key MAPK proteins like p38 and JNK, further contributing to the downregulation of inflammatory responses.[7][9]

Disclaimer: The quantitative data presented below is hypothetical and for illustrative purposes only, designed to represent plausible outcomes from the described experimental protocols.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterThis compoundIndomethacin (Control)
NO Production IC₅₀ (µM) 15.825.2
Cell Viability (MTT Assay) at 100 µM (% of control) >95%>95%
TNF-α Inhibition at 20 µM (%) 68.4%55.9%
IL-6 Inhibition at 20 µM (%) 72.1%61.3%

Table 2: Effect of this compound on Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

Protein TargetTreatment (20 µM)Relative Expression (% of LPS Control)
Phospho-p65 (Nuclear) Compound35%
Total p65 (Nuclear) Compound98%
iNOS Compound42%
COX-2 Compound48%

Signaling Pathways and Experimental Workflow

G cluster_0 Proposed Anti-inflammatory Signaling Pathway cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MyD88/ TRAF6 IKK IKK Complex TLR4->IKK MyD88/ TRAF6 Compound 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid p38_JNK p38 / JNK Compound->p38_JNK Inhibition Compound->IKK Inhibition MKKs MKK3/6, MKK4/7 TAK1->MKKs MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_Genes Transcription IkBa p65/p50-IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 IkBa->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Nucleus->Pro_inflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed anti-inflammatory mechanism of action.

G cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in plates (96-well or 6-well) culture->seed pretreat Pre-treat with Compound (1 hour) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) (24 hours) pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay for NO (from Supernatant) collect->griess elisa ELISA for TNF-α & IL-6 (from Supernatant) collect->elisa western Western Blot for p-p65, iNOS, COX-2 (from Cell Lysate) collect->western end Data Analysis griess->end elisa->end western->end

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates at 5 x 10⁴ cells/well for NO and viability assays; 6-well plates at 1 x 10⁶ cells/well for protein analysis). Allow cells to adhere for 24 hours.[11][12]

  • Treatment:

    • Replace the culture medium with fresh, serum-free DMEM.

    • Add various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) to the cells and incubate for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[11][13]

  • After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Cytokine Measurement (ELISA for TNF-α and IL-6)

  • Collect cell culture supernatants after treatment as described in Protocol 1.

  • Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to remove any cell debris.[14][15][16]

  • Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions.[14][15][16][17][18][19][20][21][22][23]

  • Briefly, standards and samples are added to wells pre-coated with capture antibodies.

  • A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.

  • A substrate solution (e.g., TMB) is added to develop a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Cytokine concentrations are calculated based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and Inflammatory Proteins

This protocol is used to determine the expression levels of key proteins in the inflammatory signaling pathways.

  • Cell Lysis: After treatment, wash the cells in 6-well plates with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Application Notes and Protocols: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in Antimalarial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the continuous exploration of novel chemotypes. Quinoline derivatives have historically been a cornerstone of antimalarial therapy, with compounds like chloroquine and mefloquine saving millions of lives. A key target for modern quinoline-based antimalarials is the parasite's mitochondrial cytochrome bc1 complex (Complex III), an essential enzyme in the electron transport chain.[1] Inhibition of this complex disrupts vital cellular processes, including pyrimidine biosynthesis and ATP synthesis, leading to parasite death.[1][2] This document provides detailed application notes on the use of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in antimalarial screening, summarizing its activity based on structure-activity relationship (SAR) studies of analogous compounds and presenting standardized protocols for its evaluation.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

4(1H)-quinolones and related compounds exert their antimalarial effect by binding to the Q_o_ site of the cytochrome bc1 complex in Plasmodium falciparum.[1] This binding event blocks the electron transfer from ubiquinol to cytochrome c, which collapses the mitochondrial membrane potential. The disruption of the electron transport chain has two critical downstream effects: it halts the regeneration of ubiquinone required for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and it cripples the parasite's primary means of ATP production. This dual-pronged attack makes the cytochrome bc1 complex an attractive target for antimalarial drug development.[1][2]

cluster_Mitochondrion Parasite Mitochondrion cluster_DrugAction Drug Action QH2 Ubiquinol (QH2) Cyt_bc1 Cytochrome bc1 Complex QH2->Cyt_bc1 e- Cyt_c Cytochrome c Cyt_bc1->Cyt_c e- Complex IV Complex IV Cyt_c->Complex IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates DHODH DHODH DHODH->QH2 Reduces Q to QH2 Orotate Orotate DHODH->Orotate -> Pyrimidine Biosynthesis Complex IV->ATP_Synthase H+ gradient Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Oxidizes Compound 4(1H)-Quinolones (e.g., ELQ-300) Compound->Cyt_bc1 Inhibits Qo site

Caption: Mechanism of action of 4(1H)-quinolones targeting the parasite's cytochrome bc1 complex.

Data Presentation: Structure-Activity Relationship of 3-Substituted Quinolones

Quantitative data from screening campaigns is critical for understanding the SAR of a chemical series. Studies on 4-oxo-3-carboxyl quinolones have revealed that the substituent at the 3-position is a major determinant of antimalarial activity. While the 3-carboxyl ester derivatives show potent activity, the hydrolysis of this ester to the corresponding carboxylic acid, as in the title compound, leads to a complete loss of efficacy.

Compound IDR Group at 3-PositionEC50 vs. P. falciparum K1 (μM)EC50 vs. P. falciparum 3D7 (μM)Reference
7 -COOEt (Ethyl Ester)~0.25~0.25[1]
22a -COOH (Carboxylic Acid) > 10 (Inactive) > 10 (Inactive) [1]
23a -CONH2 (Amide)> 10 (Inactive)> 10 (Inactive)[1]
20 -COCH3 (Acetyl)~2.5~2.5[1]

Note: The table summarizes data for a 7-methoxy quinolone backbone to illustrate the effect of the 3-position substituent. The K1 strain is multidrug-resistant, while the 3D7 strain is chloroquine-sensitive.

This data strongly indicates that This compound is not a viable candidate for further development as an antimalarial agent due to the presence of the 3-carboxylic acid moiety, which abolishes its activity.[1] Researchers screening compound libraries should be aware of this critical SAR feature to avoid pursuing inactive scaffolds.

Experimental Protocols

For the evaluation of novel compounds against P. falciparum, a standardized, high-throughput in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method.

Protocol: In Vitro Antimalarial Susceptibility Testing using SYBR Green I

This protocol measures parasite proliferation by quantifying the amount of parasite DNA through intercalation of the fluorescent dye SYBR Green I.

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+), washed

  • Complete parasite medium (RPMI-1640, 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, 100 µM hypoxanthine, 2 mM L-glutamine)

  • This compound (test compound)

  • Chloroquine or Artemisinin (positive control)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye.

  • Sterile, black, 96-well flat-bottom plates

  • Hypoxic incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C

2. Experimental Workflow:

start Start: Synchronized Ring-Stage P. falciparum Culture prep_plate Prepare Drug Dilution Plate (Serial dilutions in medium) start->prep_plate add_parasites Add Parasite Suspension (1% parasitemia, 2% hematocrit) prep_plate->add_parasites incubation Incubate for 72 hours (37°C, hypoxic conditions) add_parasites->incubation freeze_plate Freeze Plate at -80°C (to lyse erythrocytes) incubation->freeze_plate thaw_add_lysis Thaw and Add SYBR Green I Lysis Buffer freeze_plate->thaw_add_lysis incubate_dark Incubate in Dark (1 hour, room temperature) thaw_add_lysis->incubate_dark read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Data Analysis (Calculate IC50 values) read_fluorescence->analyze

Caption: High-throughput workflow for the SYBR Green I-based antimalarial drug screening assay.

3. Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control drugs in 100% DMSO.

    • Perform serial dilutions in complete medium in a separate 96-well plate to create a drug dilution plate. The final DMSO concentration in the assay should be ≤0.5%.

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage (e.g., using 5% D-sorbitol).

    • Prepare a parasite suspension in complete medium with 2% hematocrit and 1% parasitemia.

  • Assay Setup:

    • To the drug dilution plate, add the parasite suspension to each well for a final volume of 200 µL.

    • Include control wells: parasite culture with medium and 0.5% DMSO (positive growth control) and uninfected erythrocytes in medium (background control).

  • Incubation:

    • Place the plate in a modular incubation chamber, gas with the hypoxic mixture, and incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • After incubation, seal the plate and freeze at -80°C for at least 2 hours to lyse the cells.

    • Thaw the plate at room temperature.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Resuspend the contents by gentle pipetting or shaking.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

4. Data Analysis:

  • Subtract the background fluorescence values (uninfected erythrocytes) from all experimental wells.

  • Normalize the data by expressing the fluorescence values as a percentage of the positive growth control (untreated infected erythrocytes).

  • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

The available structure-activity relationship data for 4-oxo-3-carboxyl quinolones demonstrates that the presence of a carboxylic acid at the 3-position is detrimental to antimalarial activity.[1] Consequently, this compound is predicted to be inactive against P. falciparum. While this compound is not a promising antimalarial lead, the quinolone scaffold remains a validated and valuable starting point for drug discovery. Future medicinal chemistry efforts should focus on modifications that avoid the free carboxylic acid at the 3-position, such as esterification or replacement with other functional groups, to exploit the potent inhibitory mechanism of this class against the parasite's cytochrome bc1 complex. The protocols provided herein offer a standardized method for evaluating the efficacy of such novel derivatives.

References

Application Notes and Protocols for the Analysis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for determining the purity and quantifying this compound in bulk materials and reaction mixtures. The method is adapted from established procedures for similar quinoline derivatives.[1]

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard: this compound (of known purity)

  • Sample Diluent: 50:50 Acetonitrile/Water

1.2. Chromatographic Conditions A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the sample diluent to achieve a final concentration within the calibration range.

1.4. Data Presentation

Table 1: HPLC Method Parameters and Expected Results

ParameterExpected Value/Range
Analyte This compound
Expected Retention Time (tR) 8 - 12 minutes (method dependent)
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These values are illustrative and must be determined experimentally during method validation.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Inject Inject into HPLC Dissolve_Sample->Inject Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Purity Assess Purity Chromatogram->Purity Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

This section describes a sensitive LC-MS/MS method for the identification and quantification of this compound, particularly in complex matrices such as biological samples. The protocol is based on general procedures for small molecule analysis.[2][3][4][5]

Experimental Protocol

2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled analog).

2.2. LC-MS/MS Conditions

ParameterCondition
Column UPLC C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative or Positive (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C

2.3. Sample Preparation (from a biological matrix like plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2.4. Data Presentation

Table 2: Expected Mass Spectrometric Parameters

ParameterExpected Value (ESI Negative)Expected Value (ESI Positive)
Molecular Formula C₁₁H₆F₃NO₃C₁₁H₆F₃NO₃
Molecular Weight 257.17 g/mol 257.17 g/mol
Precursor Ion [M-H]⁻ (m/z) 256.02-
Precursor Ion [M+H]⁺ (m/z) -258.04
Potential Fragment Ions (from [M-H]⁻) 212.03 ([M-H-CO₂]⁻)-
Potential Fragment Ions (from [M+H]⁺) -240.03 ([M+H-H₂O]⁺), 212.03 ([M+H-H₂O-CO]⁺)

Note: The exact m/z values and fragmentation patterns must be confirmed experimentally.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment Ion (Q2) Select_Precursor->Fragment Detect_Product Detect Product Ions (Q3) Fragment->Detect_Product Data_Analysis Data Processing and Quantification Detect_Product->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Experimental Protocol

3.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

3.2. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

3.3. Data Acquisition

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

3.4. Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2-H~8.9 - 9.1~145 - 148
3-C-~110 - 113
4-C-~175 - 178
5-H~8.2 - 8.4~125 - 128
6-H~7.8 - 8.0~120 - 123
7-C-~128 - 131 (q)
8-H~8.4 - 8.6~118 - 121
-COOH~13.0 - 14.0~165 - 168
-CF₃-~122 - 125 (q)

Note: These are predicted chemical shifts based on the structure and related compounds. Actual values must be determined experimentally. The signals for carbons attached to fluorine will appear as quartets (q) due to C-F coupling.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Weigh Sample 5-10 mg Dissolve Dissolve in Deuterated Solvent e.g., DMSO-d₆ Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place_in_NMR Place in Spectrometer Transfer->Place_in_NMR Acquire_1H Acquire ¹H Spectrum Place_in_NMR->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Place_in_NMR->Acquire_13C Acquire_2D Acquire 2D Spectra (optional) Place_in_NMR->Acquire_2D Process_FID Process Free Induction Decay (FID) Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_FID Acquire_13C->Process_FID Acquire_2D->Process_FID Integrate_Assign Integrate Peaks Assign Chemical Shifts Process_FID->Integrate_Assign Structure_Confirm Confirm Structure Integrate_Assign->Structure_Confirm

Caption: Workflow for NMR analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its quinoline core, substituted with a trifluoromethyl group, imparts unique chemical and biological properties, making it a significant moiety in drug discovery. Accurate and reliable quantification of this compound is crucial for reaction monitoring, quality control of intermediates, and final product purity assessment. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate analysis of this compound. The method utilizes a C18 column with UV detection, providing a sensitive and specific assay.

Physicochemical Properties

  • Molecular Formula: C₁₁H₆F₃NO₃[1]

  • Molecular Weight: 257.16 g/mol [1]

  • Appearance: Off-white powder[1]

HPLC Method Parameters

A summary of the optimized HPLC conditions for the analysis of this compound is provided in Table 1.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-12 min: 20-80% B; 12-15 min: 80% B; 15-16 min: 80-20% B; 16-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 325 nm
Run Time 20 minutes

Experimental Protocols

4.1. Instrumentation and Reagents

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic Acid (TFA) (analytical grade)

    • Ultrapure water

4.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.3. Sample Preparation

  • Accurately weigh a sufficient amount of the sample powder to obtain a theoretical concentration of 1 mg/mL of this compound.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.4. Chromatographic Procedure

Set up the HPLC system according to the parameters outlined in Table 1. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. Inject the standard solutions and the sample solution.

Method Validation (Summary)

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The method should demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: A linear relationship should be established across a range of concentrations of the analyte.

  • Precision: The precision of the method should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Accuracy: The accuracy should be determined by recovery studies of spiked samples.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock & Working Standards) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The straightforward sample preparation and robust chromatographic conditions make this method efficient for high-throughput environments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the solubilization of this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers have resulted in very low solubility. What is the first step I should take?

A1: The poor aqueous solubility of this compound is expected due to its chemical structure. The first and most critical step is to assess the impact of pH on its solubility. As a carboxylic acid, its solubility is highly pH-dependent.[1][2][3][4][5][6][7] You should perform a pH-solubility profile to identify the pH at which the compound is most soluble. Generally, for acidic compounds, increasing the pH above their pKa will lead to ionization and a significant increase in aqueous solubility.[2][3][4][5]

Q2: I have adjusted the pH, but the solubility is still insufficient for my in vitro assays. What are my next options?

A2: If pH adjustment alone is not sufficient, several formulation strategies can be employed. These can be broadly categorized into co-solvents, surfactants, and complexation agents.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase solubility.[2][6][8] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[2][9] Commonly used non-ionic surfactants in biological research include Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80).

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10][11] Substituted β-cyclodextrins are often used in formulation development.

Q3: For in vivo studies, I need a formulation with higher bioavailability. What advanced techniques should I consider?

A3: For improving oral bioavailability, more advanced formulation strategies that enhance both solubility and dissolution rate are necessary. Two widely used techniques are amorphous solid dispersions and nanosuspensions.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix.[12][13][14][15][16][17] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rate.[15][16][18]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[19][20][21][22] The increased surface area enhances the dissolution velocity.[21]

Q4: Are there any potential stability issues I should be aware of when using these solubility enhancement techniques?

A4: Yes, stability is a critical consideration.

  • Amorphous Solid Dispersions: Amorphous forms are thermodynamically unstable and can recrystallize over time, leading to a loss of the solubility advantage.[12][15][18] Proper selection of polymers and storage conditions are crucial to maintain the amorphous state.

  • Nanosuspensions: Physical instability, such as particle aggregation and sedimentation, can be a challenge.[21] Stabilizers are used in the formulation to prevent this.

  • pH-Adjusted Formulations: High or low pH can sometimes lead to chemical degradation of the compound through hydrolysis or other mechanisms. It is essential to assess the chemical stability of your compound at the selected pH.

Data Presentation

The following table summarizes hypothetical solubility data for this compound in various media to illustrate the impact of different formulation approaches.

Solvent System pH Temperature (°C) Hypothetical Solubility (µg/mL)
Deionized Water7.025< 1
Phosphate Buffered Saline (PBS)7.425< 1
0.1 M NaOH~1325> 1000
10% DMSO in PBS7.42550
1% Tween 80 in PBS7.425150
5% HP-β-CD in Water7.025250

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Solubilization: Dissolve both this compound and a suitable polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film and gently mill it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Initial Assessment cluster_ph pH Modification cluster_formulation Formulation Strategies cluster_advanced Advanced Formulations for Bioavailability cluster_end Final Outcome Start Start: Poor Aqueous Solubility CheckpH Is the compound ionizable? Start->CheckpH pHProfile Determine pH-Solubility Profile CheckpH->pHProfile Yes FormulationOptions Consider Formulation Aids CheckpH->FormulationOptions No AdjustpH Adjust pH to increase ionization pHProfile->AdjustpH SolubilityCheck1 Is solubility sufficient? AdjustpH->SolubilityCheck1 SolubilityCheck1->FormulationOptions No Success Sufficient Solubility Achieved SolubilityCheck1->Success Yes CoSolvents Co-solvents (e.g., DMSO, PEG) FormulationOptions->CoSolvents Surfactants Surfactants (e.g., Tween 80) FormulationOptions->Surfactants Complexation Complexation (e.g., Cyclodextrins) FormulationOptions->Complexation SolubilityCheck2 Is solubility sufficient for in vitro studies? CoSolvents->SolubilityCheck2 Surfactants->SolubilityCheck2 Complexation->SolubilityCheck2 AdvancedFormulations Advanced Formulation Techniques SolubilityCheck2->AdvancedFormulations No (for in vivo) SolubilityCheck2->Success Yes ASD Amorphous Solid Dispersions (ASDs) AdvancedFormulations->ASD Nanosuspension Nanosuspensions AdvancedFormulations->Nanosuspension ASD->Success Nanosuspension->Success

Caption: Troubleshooting workflow for improving the solubility of this compound.

Signaling_Pathway_Placeholder cluster_solubilization Solubilization Mechanisms cluster_approaches Formulation Approaches PoorlySoluble Poorly Soluble Drug (Crystalline) pH_Adjustment pH Adjustment PoorlySoluble->pH_Adjustment Surfactants Surfactants PoorlySoluble->Surfactants ASD Amorphous Solid Dispersions PoorlySoluble->ASD Ionization Ionized Drug (Increased Solubility) Micelle Micellar Solubilization Amorphous Amorphous State (Higher Energy) pH_Adjustment->Ionization Surfactants->Micelle ASD->Amorphous

Caption: Relationship between formulation approaches and solubilization mechanisms.

References

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] Liquid dosage forms and solutions are generally more susceptible to degradation than solid forms due to the presence of water, which can facilitate hydrolysis and other reactions.[1]

Q2: How does pH influence the stability of the compound?

A2: The pH of the aqueous solution is a critical factor. Like many carboxylic acids and phenolic compounds, the ionization state of this compound will change with pH.[2] This can affect its solubility and susceptibility to hydrolytic degradation. Generally, acidic or alkaline conditions can catalyze the degradation of quinoline derivatives. It is crucial to determine the pH profile of the compound's stability to identify the optimal pH range for its formulation.

Q3: Is this compound sensitive to light?

A3: Photosensitivity is a common characteristic of many pharmaceutical compounds. Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation.[1] It is recommended to conduct photostability studies as part of the stress testing to determine if the compound is light-sensitive and if special packaging, such as amber vials, is required.

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for quinoline derivatives can include:

  • Hydrolysis: The carboxylic acid group may undergo esterification if alcohols are present in the formulation, or other hydrolytic reactions may occur on the quinoline ring system, especially under strong acidic or basic conditions.

  • Oxidation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated byproducts.[3]

  • Photodegradation: Light exposure can lead to the formation of various photoproducts through complex reaction pathways.

A proposed degradation pathway for quinoline itself involves hydroxylation and subsequent ring cleavage.[4] While this specific compound is substituted, similar initial steps might be possible.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in a neutral aqueous solution at room temperature.
Possible Cause Troubleshooting Step
Oxygen Sensitivity Degas the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Light Exposure Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. Conduct experiments under low-light conditions.
Trace Metal Contamination Use high-purity water and glassware. Consider adding a chelating agent like EDTA to sequester any trace metal ions that could catalyze degradation.
Microbial Contamination If the solution is not sterile, microbial growth could be a factor. Filter-sterilize the solution or add a suitable antimicrobial preservative if compatible with the intended use.
Issue 2: Precipitation of the compound from the aqueous solution over time.
Possible Cause Troubleshooting Step
Poor Solubility Determine the aqueous solubility of the compound at the desired pH and temperature. Adjust the pH to a range where the compound is more soluble (typically when the carboxylic acid is ionized).
Change in pH Monitor the pH of the solution over time, as absorption of atmospheric CO2 can lower the pH of unbuffered solutions, potentially causing precipitation of acidic compounds. Use a suitable buffer system to maintain a constant pH.
Polymorphism The compound may be precipitating as a less soluble polymorphic form. Characterize the solid precipitate using techniques like X-ray powder diffraction (XRPD) to identify the crystal form.
Common Ion Effect If the solution contains other ions, consider the possibility of the common ion effect reducing the solubility of your compound.

Experimental Protocols

A comprehensive stability study for this compound should be conducted following established guidelines such as those from the ICH (International Council for Harmonisation).[5][6]

Forced Degradation Study Protocol:

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration. Store at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration. Store at 60°C for a specified period.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to the target concentration. Store at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C) for a specified period. Also, store the aqueous solution at 60°C.

    • Photostability: Expose the solid compound and the aqueous solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

Table 1: Example Data Table for Forced Degradation Study

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of DegradantsMajor Degradant (Area %)
0.1 M HCl, 60°C72100.0
0.1 M NaOH, 60°C72100.0
3% H2O2, RT72100.0
Heat (Solid), 80°C72100.0
Heat (Solution), 60°C72100.0
Light (ICH Q1B)-100.0

Long-Term and Accelerated Stability Study Protocol:

These studies are designed to determine the shelf-life of the drug substance or product.

  • Sample Preparation: Prepare batches of the aqueous solution and package them in the proposed container-closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

    • Accelerated: 0, 3, 6 months.

  • Parameters to be Tested: Appearance, pH, assay of the active substance, and levels of degradation products.

Table 2: Example Data Table for Long-Term Stability Study (25°C/60%RH)

Time Point (months)AppearancepHAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0Clear, colorless
3
6
9
12
18
24
36

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Aqueous Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to stress conditions oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to stress conditions photo Photostability (ICH Q1B) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxid->hplc Analyze at time points photo->hplc Analyze at time points characterize Characterize Degradants (e.g., LC-MS) hplc->characterize method Validate Analytical Method hplc->method pathway Identify Degradation Pathways characterize->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound decarboxylation Decarboxylation Product parent->decarboxylation H+ or OH- n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylated Hydroxylated Ring Product parent->hydroxylated [O] photoproducts Various Photoproducts parent->photoproducts hv

Caption: Hypothetical degradation pathways for the compound.

References

Technical Support Center: Purification of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: While a specific, universally optimal solvent is not documented in publicly available literature, data from structurally similar quinoline carboxylic acid derivatives suggest that polar solvents are a good starting point for screening. High-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylformamide (NMF), and dimethyl sulfoxide (DMSO) have been used for related compounds.[1][2] Alcohols, such as ethanol and methanol, and aqueous mixtures thereof, are also strong candidates and are commonly used for the recrystallization of aromatic carboxylic acids.

Q2: What are some common impurities that might be present in crude this compound?

A2: Impurities in aromatic carboxylic acids often stem from incomplete oxidation during synthesis and can include related aldehydic and ketonic compounds.[3] Starting materials or by-products from the specific synthetic route used will also be present. It is advisable to consult the synthesis pathway to anticipate potential impurities.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly when the melting point of the solid is low relative to the solvent's boiling point or when using a mixed solvent system.[4][5] Given that this compound has a high melting point (259-260 °C with decomposition), this is more likely due to the solvent choice or cooling rate. To address this, you can try:

  • Adding a small amount of a solvent in which the compound is more soluble to the hot mixture.

  • Slowing down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Re-dissolving the oil in a larger volume of solvent and attempting recrystallization again.

  • Trying a different solvent system altogether.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A4: A lack of crystal formation is typically due to using an excessive amount of solvent.[4] The following techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[6]

  • Seeding: If you have a small amount of the pure compound, add a single crystal to the solution to act as a template for crystallization.[6]

  • Reducing Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[6]

  • Cooling Further: Place the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

Q5: How can I assess the purity of my recrystallized product?

A5: A simple and effective way to assess purity is by measuring the melting point. A pure compound will have a sharp and elevated melting point range compared to the crude material.[7] Spectroscopic techniques such as NMR, IR, and mass spectrometry can also be used for a more detailed analysis of purity and to identify any remaining impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It uses a pair of miscible solvents, one in which the compound is soluble and another in which it is insoluble.

  • Solvent Pair Selection: Choose a solvent in which the compound is highly soluble (the "good" solvent) and another miscible solvent in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Quantitative Data

Due to the lack of specific published solubility data for this compound, the following table provides a qualitative guide to potential solvents based on the purification of similar compounds.

Solvent/Solvent SystemCompound Class SuitabilityBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF)Quinoline Carboxylic Acids[1]153High boiling point, good for dissolving highly polar compounds.
EthanolAromatic Carboxylic Acids78A commonly used and effective solvent for recrystallization.
Methanol/WaterAromatic Hydroxy AcidsVariesA versatile mixed-solvent system.
2-PropanolQuinoline Derivatives[8]82Another alcohol that can be effective.
Acetic Acid/WaterGeneral Carboxylic AcidsVariesCan be effective, but residual acetic acid may be difficult to remove.

Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₆F₃NO₃
Molecular Weight257.17 g/mol
AppearanceOff-white powder[3]
Melting Point259-260 °C (decomposes)ChemicalBook

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool.- Ensure the solution is thoroughly cooled in an ice bath.- Use a stemless funnel and keep the filtration apparatus hot.
Colored Crystals - Colored impurities are co-crystallizing.- Add a small amount of decolorizing carbon to the hot solution before filtration.
Oiling Out - Solution is supersaturated at a temperature above the compound's melting point.- Cooling is too rapid.- Re-heat the solution and add more of the "good" solvent.- Allow the solution to cool more slowly.
No Crystal Formation - Too much solvent was used.- The solution is not sufficiently supersaturated.- Scratch the inner wall of the flask.- Add a seed crystal.- Reduce the solvent volume by evaporation.- Try a different solvent or a mixed-solvent system.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Start with Crude Product choose_solvent Select Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash_dry Wash with Cold Solvent & Dry isolate->wash_dry analyze Analyze Purity (e.g., Melting Point) wash_dry->analyze end_node Pure Product analyze->end_node

Caption: A general workflow for the recrystallization process.

Troubleshooting_Logic cluster_solutions start Solution Cooled, No Crystals Formed? scratch Scratch inner surface of the flask start->scratch Yes seed Add a seed crystal scratch->seed Still no crystals success Crystals Form! scratch->success Success reduce_vol Evaporate some solvent and re-cool seed->reduce_vol Still no crystals seed->success Success change_solvent Try a different solvent system reduce_vol->change_solvent Still no crystals reduce_vol->success Success change_solvent->success Success

Caption: A troubleshooting guide for inducing crystallization.

References

Technical Support Center: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established method for synthesizing this compound is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis of the ester furnishes the final carboxylic acid product.

Q2: What are the critical parameters in the Gould-Jacobs reaction for this synthesis?

The critical parameters for a successful Gould-Jacobs reaction include the reaction temperature, reaction time, and the purity of the starting materials. The cyclization step, in particular, requires high temperatures, typically around 250°C, which is often achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.[2] Microwave irradiation has also been employed to shorten reaction times and potentially improve yields.[3]

Q3: What are the most common byproducts observed in this synthesis?

Several byproducts can form during the synthesis of this compound. The most frequently encountered are:

  • Uncyclized Intermediate: Incomplete cyclization can lead to the presence of the anilidomethylenemalonate intermediate in the final product.

  • Decarboxylated Product: At the high temperatures required for cyclization, decarboxylation of the C3-carboxylic acid group can occur, leading to the formation of 4-hydroxy-7-(trifluoromethyl)quinoline.[3]

  • 4-Ethoxy-7-(trifluoromethyl)quinoline: Formation of this byproduct can occur, particularly if there is residual ethanol from the initial condensation step or if the reaction is not carried out under anhydrous conditions.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the intermediate and final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete condensation of starting materials.Ensure a slight molar excess of diethyl ethoxymethylenemalonate is used. Monitor the reaction closely by TLC to ensure the complete consumption of 3-(trifluoromethyl)aniline.
Incomplete cyclization of the intermediate.Increase the cyclization temperature gradually, but avoid excessive heating which can lead to degradation. Extend the reaction time for the cyclization step. Consider using microwave synthesis for more efficient and rapid heating.[3]
Degradation of the product at high temperatures.Optimize the cyclization temperature and time to find a balance between efficient cyclization and minimal product degradation.[4]
Presence of uncyclized intermediate Insufficient temperature or reaction time for cyclization.As mentioned above, increase the temperature or prolong the reaction time for the cyclization step.
Formation of a significant amount of decarboxylated byproduct Excessive temperature or prolonged heating during cyclization.Carefully control the temperature and reaction time of the cyclization step. Monitor the reaction progress to stop it once the desired product is maximized.[3]
Presence of 4-ethoxy-7-(trifluoromethyl)quinoline Presence of ethanol during the high-temperature cyclization.Ensure the removal of all ethanol generated during the initial condensation step before proceeding to cyclization. Conduct the cyclization under anhydrous conditions.
Formation of dark, tarry materials Decomposition of reagents or products at high temperatures.Use a high-boiling, inert solvent to ensure even heat distribution. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[4]
Difficulty in isolating the final product The product may be soluble in the work-up solvents.If the product is not precipitating, try to carefully remove the solvent under reduced pressure. If the product is an oil, trituration with a non-polar solvent like hexane may induce crystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield Reference
Condensation & CyclizationEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate~90%[5]
HydrolysisThis compoundHigh[5]

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol is based on the Gould-Jacobs reaction.

  • Materials:

    • 3-(Trifluoromethyl)aniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.0 - 1.2 eq)

    • Dowtherm A (or diphenyl ether)

  • Procedure:

    • In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 125°C for 1-2 hours. Ethanol, a byproduct, will distill off.

    • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.

    • Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.

    • Maintain the temperature at 250°C and reflux for 30-60 minutes. The product will precipitate from the hot solution.

    • Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.

    • Collect the solid product by filtration and wash with hexane.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • Materials:

    • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)

    • 10% Aqueous sodium hydroxide solution

    • Concentrated hydrochloric acid

  • Procedure:

    • Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • The this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway A 3-(Trifluoromethyl)aniline C Anilidomethylenemalonate Intermediate A->C + DEEM (Condensation) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate C->D High Temperature (Cyclization) E This compound D->E NaOH, H2O (Hydrolysis)

Caption: Synthetic route to this compound.

Potential Byproduct Formation Pathway

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction C Anilidomethylenemalonate Intermediate D Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate C->D High Temperature (Cyclization) F Decarboxylated Product (4-Hydroxy-7-(trifluoromethyl)quinoline) D->F Excessive Heat (Decarboxylation)

Caption: Formation of a decarboxylated byproduct from the desired ester.

References

Optimizing reaction conditions for quinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinoline-3-carboxylic acid and its derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common synthetic methods, detailed experimental protocols, and comparative data to guide your experimental design.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of quinoline-3-carboxylic acids.

General Issues

Q1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can often be attributed to several common factors across different synthetic routes:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates being used. An incorrect catalyst may not effectively promote the reaction or could lead to the formation of side products.

  • Suboptimal Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed efficiently. However, excessively high temperatures can cause decomposition of reactants and products, leading to tar formation.[1][2] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, anilines with electron-withdrawing groups can be less reactive, making the cyclization step more challenging.[1][3]

  • Presence of Water: In many acid-catalyzed syntheses, water generated during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Gould-Jacobs Reaction

Q2: I am observing significant degradation of my product during the high-temperature cyclization step of the Gould-Jacobs reaction. How can I mitigate this?

A2: Product degradation at high temperatures is a known challenge in the Gould-Jacobs reaction.[4] To address this, consider the following:

  • Optimize Reaction Time and Temperature: A thorough time-temperature study is crucial. Microwave-assisted synthesis can be particularly effective for rapidly finding the optimal conditions, often requiring shorter reaction times at high temperatures, which can minimize degradation.[4][5] For conventional heating, use a high-boiling, inert solvent like diphenyl ether to maintain a stable and controlled temperature.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the product at high temperatures.

Q3: The initial condensation of my aniline with the malonic ester derivative is not working well. What could be the issue?

A3: Incomplete condensation can be due to:

  • Steric Hindrance: Bulky substituents on the aniline or the malonic ester can impede the reaction.

  • Insufficient Removal of Ethanol: The condensation is a reversible reaction. Ensure that the ethanol produced is effectively removed, for instance, by performing the reaction at a temperature above the boiling point of ethanol or by using a Dean-Stark apparatus.

Friedländer Annulation

Q4: I am getting a complex mixture of products in my Friedländer synthesis. What are the likely side products and how can I avoid them?

A4: A common side reaction in the Friedländer synthesis is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[6] To minimize this:

  • Use an Acid Catalyst: Switching to an acid catalyst such as p-toluenesulfonic acid or iodine can often prevent the base-catalyzed self-condensation of the ketone.[7]

  • Use Milder Conditions: Employing milder reaction conditions, such as lower temperatures and a less aggressive catalyst, can favor the desired reaction pathway. The use of certain ionic liquids or nanocatalysts has been shown to improve selectivity and yield.[8][9]

  • In Situ Generation of the Amine: An alternative approach is the in situ reduction of a 2-nitroarylcarbonyl compound to the corresponding amine, which then undergoes the Friedländer condensation. This can sometimes lead to cleaner reactions and higher yields.[10]

Q5: My Friedländer reaction is not proceeding, especially with an electron-poor 2-aminoaryl ketone. What can I do?

A5: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease its nucleophilicity, slowing down the reaction. To overcome this, you might need to:

  • Use a More Active Catalyst: Stronger Lewis acids like In(OTf)₃ have been shown to be effective for less reactive substrates.[9]

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed. Microwave heating can be beneficial here as well.[11]

Combes Quinoline Synthesis

Q6: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A6: The formation of regioisomers is a well-known challenge in the Combes synthesis with unsymmetrical β-diketones.[6] The regioselectivity is influenced by both steric and electronic factors.[12]

  • Steric Control: Increasing the steric bulk of one of the substituents on the β-diketone can direct the cyclization to the less hindered position.[12]

  • Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) or its esters (PPE) have been used as effective dehydrating agents and can influence the product ratio.[12]

Doebner Reaction

Q7: My Doebner reaction is producing a lot of tar-like byproducts and the yield is low. What is the cause and how can I prevent it?

A7: Tar formation in the Doebner reaction is often due to the acid-catalyzed polymerization of the aldehyde or pyruvic acid.[3][13]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and the concentration of the acid catalyst. Milder conditions can reduce the rate of polymerization.[3]

  • Slow Addition of Reagents: Adding the more reactive components, like the aldehyde, dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.[14][15]

  • Choice of Catalyst and Solvent: The use of Lewis acids like BF₃·OEt₂ or BF₃·THF in a solvent like acetonitrile has been shown to be effective for a wide range of anilines, including those with electron-withdrawing groups, and can lead to cleaner reactions.[2][14][15]

Data Presentation

The following tables summarize key quantitative data for optimizing the synthesis of quinoline-3-carboxylic acid and its derivatives.

Table 1: Comparison of Catalysts for Friedländer Synthesis of Quinolines

CatalystReaction TypeStarting MaterialsYield (%)ConditionsReference
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[8]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[8]
[Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[8]
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[8]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[8]
In(OTf)₃Friedländer Annulation2-aminoarylketones and carbonyl compounds75-92Solvent-free[9]
Choline chloride-zinc chlorideFriedländer Annulation2-aminobenzophenone and ketonesExcellentNot Specified[9]

Table 2: Effect of Temperature and Time on Gould-Jacobs Reaction Yield (Microwave Synthesis)

EntryTemperature (°C)Time (min)Yield (%)Reference
125020Low[5][16]
23001037[4][5]
325060Low[5][16]
43002028[4][5]
5300547[4][5][16]

Data sourced from a Biotage application note.[5]

Table 3: Solvent Effects on the Purification of a Quinoline Carboxylic Acid Derivative

SolventInitial Purity (%)Final Purity (%)Reference
N,N-Dimethylformamide (DMF)88.37>93[17]
Formamide (FA)88.37>93[17]
N-Methylformamide (NMF)88.37>93[17]
Dimethylimidazole (DMI)88.37>93[17]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Ester (Conventional High-Temperature Method)

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[5]

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., Cyclohexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature. The progress of the reaction can be monitored by TLC. Using a high-boiling inert solvent can lead to cyclization yields as high as 95%.[5]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.

  • Washing and Drying: Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Protocol 2: Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol is a general procedure for a base-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • Ketone or compound with an α-methylene group (1.1 mmol)

  • Potassium hydroxide (KOH, 0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group and a catalytic amount of potassium hydroxide.

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 3: Modified Doebner Reaction for Quinoline-4-carboxylic Acids

This protocol is adapted from a hydrogen-transfer protocol and is effective for a range of anilines.[2][14][15]

Materials:

  • Substituted aniline (1.8 mmol)

  • Substituted aldehyde (2.0 mmol)

  • BF₃·OEt₂ or BF₃·THF (0.5 equiv)

  • Pyruvic acid (0.6 mmol)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, add BF₃·OEt₂ or BF₃·THF to a solution of the substituted aniline and the substituted aldehyde in acetonitrile at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the aqueous layer and extract it with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Starting Materials (Aniline, Carbonyl Compound, etc.) start->reagents catalyst Add Catalyst & Solvent reagents->catalyst heating Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Recrystallization, Chromatography) workup->purification end Pure Quinoline-3-Carboxylic Acid purification->end

Caption: A generalized experimental workflow for the synthesis of quinoline-3-carboxylic acid.

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_products Products & Side Products start Low Yield or Incomplete Reaction temp Is Temperature Optimized? start->temp catalyst Is Catalyst Appropriate? temp->catalyst Yes adjust_temp Adjust Temperature (Increase or Decrease) temp->adjust_temp No solvent Is Solvent Anhydrous? catalyst->solvent Yes change_catalyst Screen Different Acid/Base Catalysts catalyst->change_catalyst No reactivity Are Starting Materials Sufficiently Reactive? solvent->reactivity Yes dry_solvent Use Anhydrous Solvents/Reagents solvent->dry_solvent No purity Are Reagents Pure? reactivity->purity Yes modify_substrate Modify Substrate or Use Forcing Conditions reactivity->modify_substrate No side_products Are Side Products (e.g., polymers, isomers) Forming? purity->side_products Yes purify_reagents Purify Starting Materials purity->purify_reagents No purification Is Purification Method Effective? side_products->purification Yes adjust_conditions_side Adjust Conditions to Minimize Side Reactions side_products->adjust_conditions_side No end Optimized Reaction purification->end Yes optimize_purification Optimize Purification (e.g., different solvent) purification->optimize_purification No adjust_temp->temp change_catalyst->catalyst dry_solvent->solvent modify_substrate->reactivity purify_reagents->purity adjust_conditions_side->side_products optimize_purification->purification

References

Technical Support Center: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at a high temperature. The resulting ethyl ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions in the Gould-Jacobs synthesis of this compound include:

  • Incomplete condensation: The initial reaction between 3-(trifluoromethyl)aniline and DEEM may not go to completion, leaving unreacted starting materials.

  • Incorrect cyclization: The thermal cyclization of the intermediate can sometimes yield isomeric impurities if not performed under optimal conditions.

  • Decarboxylation: The most significant side reaction during the high-temperature cyclization is the loss of the C3-carboxylate group, leading to the formation of 4-Hydroxy-7-(trifluoromethyl)quinoline.[4][5]

  • Incomplete hydrolysis: The final step of converting the ethyl ester to the carboxylic acid may be incomplete, resulting in contamination of the final product with the starting ester.

Troubleshooting Guides

Problem 1: Low yield of the intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.

Possible Cause: Incomplete reaction between 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM).

Solutions:

  • Reaction Time and Temperature: Ensure the reaction is heated at a temperature between 100-130°C for 1-2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

  • Stoichiometry: While a 1:1 to 1:1.2 molar ratio of aniline to DEEM is typically recommended, a slight excess of DEEM can be used to ensure complete conversion of the aniline.[2]

  • Purity of Reagents: Use high-purity 3-(trifluoromethyl)aniline and DEEM. Impurities can interfere with the condensation reaction.

Problem 2: Low yield of the desired product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, during the cyclization step.

Possible Cause 1: The cyclization temperature is too low, leading to incomplete reaction.

Solution: The thermal cyclization requires a high temperature, typically around 250°C.[2][5] This is usually achieved by using a high-boiling point solvent such as Dowtherm A or diphenyl ether. Ensure the reaction mixture reaches and maintains this temperature for the recommended time (30-60 minutes).

Possible Cause 2: The cyclization temperature is too high or the reaction time is too long, leading to decarboxylation.

Solution: Overheating can cause the loss of the C3-carboxylate group as a major side reaction.[4][5] It is crucial to carefully control the temperature and reaction time. An optimization of these parameters may be necessary for your specific setup. The table below illustrates the effect of temperature and time on a representative Gould-Jacobs reaction.

Data Presentation: Effect of Temperature and Time on Cyclization Yield (Illustrative Example)

EntryTemperature (°C)Time (min)Product Yield (%)Intermediate Remaining (%)Decarboxylation Product (%)
1250101580<5
2250304055<5
3300547<510
43002028<135

Note: This data is based on a representative Gould-Jacobs reaction and serves to illustrate the general trend.[4] Optimal conditions for the synthesis of this compound may vary.

Problem 3: The final product, this compound, is contaminated with the ethyl ester intermediate.

Possible Cause: Incomplete hydrolysis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

Solutions:

  • Reaction Conditions: Ensure complete saponification by refluxing the ester with a sufficient excess of aqueous sodium hydroxide (e.g., 10% solution) until all the solid has dissolved, which typically takes 1-2 hours.

  • Base Concentration: If the reaction is sluggish, a higher concentration of the base or a longer reaction time might be necessary. However, be cautious as harsh basic conditions can sometimes promote other side reactions.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting ester before proceeding with the acidification and workup.

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 125°C for 1-2 hours. Ethanol, a byproduct, will distill off.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C. Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.

  • Maintain the temperature at 250°C and reflux for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.

Key Experiment 2: Synthesis of this compound

Materials:

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • 10% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Hydrolysis: Suspend the ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Acidification: Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Gould_Jacobs_Reaction cluster_condensation Condensation cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis Aniline 3-(Trifluoromethyl)aniline Intermediate Diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate Aniline->Intermediate 100-130°C DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Ester Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Intermediate->Ester ~250°C Decarboxylated 4-Hydroxy-7-(trifluoromethyl)quinoline (Side Product) Intermediate->Decarboxylated >250°C or prolonged heating Acid This compound Ester->Acid NaOH, H₂O, Reflux then HCl

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound, including the decarboxylation side reaction.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Condensation Check Condensation Step Start->Check_Condensation Condensation_OK Intermediate Yield OK? Check_Condensation->Condensation_OK Check_Cyclization Check Cyclization Step Cyclization_OK Ester Yield OK? Check_Cyclization->Cyclization_OK Check_Hydrolysis Check Hydrolysis Step Hydrolysis_OK Final Product Purity OK? Check_Hydrolysis->Hydrolysis_OK Condensation_OK->Check_Cyclization Yes Troubleshoot_Condensation Increase reaction time/temp Check reagent purity Condensation_OK->Troubleshoot_Condensation No Cyclization_OK->Check_Hydrolysis Yes Troubleshoot_Cyclization_Temp Optimize temperature (avoid overheating) Cyclization_OK->Troubleshoot_Cyclization_Temp No Troubleshoot_Hydrolysis Increase hydrolysis time/ base concentration Hydrolysis_OK->Troubleshoot_Hydrolysis No End Problem Resolved Hydrolysis_OK->End Yes Troubleshoot_Condensation->Check_Condensation Troubleshoot_Cyclization_Temp->Check_Cyclization Troubleshoot_Hydrolysis->Check_Hydrolysis

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Trifluoromethylated Quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these vital heterocyclic compounds. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of quinoline derivatives, but it also presents unique synthetic challenges.[1] This guide will help you navigate these complexities and optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of trifluoromethylated quinolines.

Issue 1: Low or No Product Yield

Q: I am experiencing very low to no yield of my desired trifluoromethylated quinoline. What are the potential causes and how can I troubleshoot this?

A: Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting is crucial. Here are the common culprits and their solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition or side product formation.[2][3]

  • Poor Quality of Starting Materials:

    • Solution: Ensure all reactants and reagents are pure and dry. Impurities in starting materials like 2-aminoaryl ketones or trifluoromethylated carbonyl compounds can inhibit the reaction or lead to unwanted side reactions.[2][4] Consider purifying your starting materials if their quality is uncertain.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent, catalyst, and temperature is critical. For instance, in the Friedländer synthesis, different acid or base catalysts can have a significant impact on the yield.[5][6] It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific substrate.

  • Product Loss During Workup and Purification:

    • Solution: Trifluoromethylated compounds can sometimes be volatile or prone to decomposition on silica gel.[4][7] During aqueous workup, ensure the pH is optimized to prevent your product from remaining in the aqueous layer. For purification, consider using deactivated silica gel (e.g., treated with triethylamine) or alternative techniques like preparative HPLC.[4][7]

Issue 2: Formation of Side Products and Impurities

Q: My reaction is producing a significant amount of side products, complicating purification. What are the common side reactions and how can I minimize them?

A: The electron-withdrawing nature of the trifluoromethyl group can influence reaction pathways, leading to various side products.

  • Polymerization:

    • Cause: In acid-catalyzed reactions like the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compounds can polymerize.[8][9]

    • Solution: Employing a biphasic solvent system can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[8]

  • Formation of Regioisomers:

    • Cause: When using unsymmetrical ketones or β-diketones in reactions like the Friedländer or Combes synthesis, the formation of multiple regioisomers is a common problem.[10][11]

    • Solution: The regiochemical outcome is influenced by a combination of steric and electronic effects of the substituents on both the aniline and the carbonyl compound.[10][11] Modifying the substituents or carefully selecting the catalyst and reaction conditions can favor the formation of the desired isomer. For example, in the Combes synthesis of trifluoromethylquinolines, bulkier R groups on the diketone and methoxy-substituted anilines tend to favor the 2-CF₃ isomer, while chloro- or fluoro-substituted anilines favor the 4-CF₃ isomer.[10]

  • Incomplete Cyclization or Dehydration:

    • Solution: Ensure a sufficiently strong catalyst and adequate reaction time and temperature to drive the cyclization and subsequent dehydration steps to completion. In some cases, a stronger dehydrating agent may be required.

Issue 3: Purification Challenges

Q: I am finding it difficult to purify my trifluoromethylated quinoline product. What are the best practices?

A: Purification of fluorinated compounds can be challenging due to their unique physical properties.

  • Decomposition on Silica Gel:

    • Solution: As mentioned earlier, using deactivated silica gel is a good starting point.[4] Alternatively, other stationary phases like alumina or reverse-phase silica (C18) can be explored.[7]

  • Product is an Oil and Fails to Crystallize:

    • Solution: The presence of impurities can inhibit crystallization. Further purification by chromatography may be necessary. If the product is inherently an oil, attempting to form a salt (e.g., hydrochloride) can often induce crystallization.[4][7]

  • Co-elution of Impurities:

    • Solution: If impurities have similar polarity to your product, optimizing the chromatographic conditions is key. Experiment with different solvent systems or consider high-performance liquid chromatography (HPLC) for better separation.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the most versatile method for synthesizing trifluoromethylated quinolines?

A1: The choice of method depends on the desired substitution pattern. The Friedländer annulation is a versatile and widely used method for preparing a variety of substituted quinolines, including those with trifluoromethyl groups.[5][6] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. For the synthesis of 4-(trifluoromethyl)quinolines, the reaction of 2-amino-trifluoroacetyl anilines with carbonyl compounds is a common strategy.[12]

Q2: Are there any modern, milder alternatives to the classical quinoline synthesis methods for trifluoromethylated derivatives?

A2: Yes, several modern methods offer milder reaction conditions. Gold-catalyzed synthesis has emerged as an efficient way to produce 4-(trifluoromethyl)quinolinecarboxylates from 2'-amino-2,2,2-trifluoroacetophenones and alkyl propynoates, often with high yields.[13][14] Additionally, visible-light-induced radical trifluoromethylation provides a photocatalyst-free method to install trifluoroalkyl groups onto the quinoline core.[15][16]

Q3: How does the trifluoromethyl group affect the reactivity of the starting materials in quinoline synthesis?

A3: The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring of aniline precursors, making them less nucleophilic. This deactivation can make subsequent cyclization reactions more challenging, potentially requiring harsher reaction conditions or more active catalysts to achieve good yields.[4]

Q4: What are the typical catalysts used in the Friedländer synthesis of trifluoromethylated quinolines?

A4: The Friedländer synthesis can be catalyzed by both acids and bases. Common acid catalysts include p-toluenesulfonic acid and Lewis acids.[17] For base-catalyzed reactions, potassium hydroxide or other strong bases are often used. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity.[5]

Q5: I am performing a radical trifluoromethylation of a quinoline derivative. What are the common radical sources and potential side reactions?

A5: Common sources for the trifluoromethyl radical include Umemoto's reagent and sodium trifluoromethanesulfinate (Langlois' reagent).[15][18] A potential side reaction in radical trifluoromethylation is the formation of multiple trifluoromethylated products if there are several reactive sites on the quinoline ring. The regioselectivity can sometimes be influenced by the solvent choice.

Data Summary Tables

Table 1: Comparison of Catalysts for the Friedländer Synthesis of a 4-(Trifluoromethyl)quinoline Derivative

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic acidToluene1101275-85
In(OTf)₃Solvent-free80280-92
Ceric Ammonium NitrateEthanol250.7585-95
Proline Potassium SaltEthanol25388-96

Note: Yields are indicative and can vary depending on the specific substrates used. Data compiled from multiple sources for illustrative purposes.[6][12][19]

Table 2: Effect of Base in the Synthesis of 2-(Trifluoromethyl)quinoline

EntryBaseSolventYield (%)
1-1,2-dichlorobenzeneNo reaction
2DIPEATolueneNo reaction
3DABCOTolueneNo reaction
4DBUToluene50
5DBNToluene50

This table illustrates the importance of base selection in specific synthetic routes. In this case, stronger, non-nucleophilic amidine bases were effective.[20]

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates

This protocol is adapted from a method for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates.[13][14]

  • Reaction Setup: To a reaction vial, add 2'-amino-2,2,2-trifluoroacetophenone (1.0 equiv.), 3-substituted alkyl propynoate (1.2 equiv.), PPh₃AuCl (5 mol %), and AgOTf (5 mol %).

  • Solvent Addition: Add the appropriate solvent (e.g., dioxane).

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Visible-Light-Induced C-H Trifluoroalkylation of Quinolines

This is a general procedure based on photocatalyst-free methods.[15][16]

  • Reaction Setup: In a reaction tube, combine the quinoline substrate (1.0 equiv.), an alkene (3.0 equiv.), and Umemoto's reagent II (1.5 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Irradiation: Place the reaction tube under visible light irradiation (e.g., blue LEDs) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired trifluoroalkylated quinoline.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Stalled? check_materials Assess Starting Material Quality check_reaction->check_materials Complete? solution_incomplete Increase Time/Temperature Optimize Catalyst incomplete->solution_incomplete impure_materials Impure/Wet Materials check_materials->impure_materials Impure? check_conditions Review Reaction Conditions check_materials->check_conditions Pure? solution_impure Purify/Dry Starting Materials impure_materials->solution_impure suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Non-ideal? check_workup Evaluate Workup/Purification check_conditions->check_workup Optimized? solution_suboptimal Optimize Solvent/Catalyst/Temp. suboptimal_conditions->solution_suboptimal product_loss Product Loss check_workup->product_loss Low Recovery? solution_loss Optimize pH Use Deactivated Silica Consider Prep-HPLC product_loss->solution_loss

Caption: A decision tree for troubleshooting low product yield.

Friedlaender_Synthesis_Workflow cluster_reactants Reactants reactant1 2-Aminoaryl Ketone (with CF3 group) condensation Condensation reactant1->condensation reactant2 Carbonyl Compound (with α-methylene group) reactant2->condensation catalyst Acid or Base Catalyst catalyst->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Trifluoromethylated Quinoline dehydration->product

Caption: A simplified workflow for the Friedländer synthesis.

References

Technical Support Center: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure and data from related quinolone compounds, the primary degradation factor is exposure to light, particularly UV and ambient room light.[1] While generally thermally stable, prolonged exposure to high temperatures may also lead to decarboxylation.[2][3] Moisture should also be avoided to maintain the integrity of the solid compound.[4]

Q2: How should I properly store the solid compound?

To ensure long-term stability, this compound should be stored in a tightly sealed, opaque or amber-colored vial to protect it from light and moisture.[4][5] It is recommended to store it in a cool, dry, and dark place at room temperature (15–25°C).[4] For hygroscopic compounds, storage in a desiccator is advisable.[6]

Q3: What precautions should I take when preparing solutions of this compound?

When preparing solutions, it is crucial to minimize light exposure. Work in a dimly lit area or cover the glassware with aluminum foil.[5] Use high-purity solvents and prepare solutions fresh for each experiment whenever possible. If a solution needs to be stored, it should be kept in an amber vial, protected from light, and refrigerated (2–8°C) to slow down potential degradation.[4]

Q4: Is the trifluoromethyl group on the molecule a point of instability?

No, the trifluoromethyl (-CF3) group is generally considered to be a very stable functional group that enhances the metabolic stability of molecules and is resistant to enzymatic degradation.[7][8][9] Degradation is more likely to occur at other parts of the molecule, such as the quinolone ring system.

Troubleshooting Guides

Issue 1: I observe a color change (e.g., yellowing) in my solid compound or solution over time.
  • Possible Cause: This is a common indicator of photodegradation.[1] Exposure to ambient lab light or UV light can cause the formation of colored photoproducts.

  • Solution:

    • Discard the discolored solution as its purity is compromised.

    • When preparing new solutions, work under subdued lighting and use amber-colored volumetric flasks or wrap your glassware in aluminum foil.[5]

    • For solid compounds, ensure the storage vial is opaque or amber and stored in a dark location.[4]

    • Consider aliquoting the solid compound into smaller vials to minimize repeated exposure of the bulk material to light and air.

Issue 2: My experimental results are inconsistent or show a loss of compound activity.
  • Possible Cause 1: Photodegradation. Similar to a color change, a loss of activity can be a more subtle sign of photodegradation, as the photoproducts may be inactive.[1][10]

  • Solution: Follow all recommendations for light protection as described above. Prepare solutions fresh before each experiment to ensure consistent potency.

  • Possible Cause 2: Precipitation from solution. The compound may have limited solubility in your chosen solvent system, and precipitation could lead to a lower effective concentration.

  • Solution:

    • Visually inspect your solution for any precipitate before use.

    • Determine the solubility of the compound in your solvent system. You may need to use a co-solvent or adjust the pH to improve solubility.

    • If precipitation occurs upon cooling after dissolving at a higher temperature, gently warm the solution and ensure it is fully dissolved before use.

Issue 3: I am having difficulty dissolving the compound.
  • Possible Cause: this compound is an organic acid and may have limited solubility in neutral aqueous solutions.

  • Solution:

    • For aqueous solutions, try adjusting the pH. The compound should be more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid and hydroxyl groups.

    • Consider using organic solvents such as DMSO, DMF, or methanol.

    • Sonication can aid in the dissolution process.

Data on Stability of Related Compounds

Compound ClassDegradation FactorObserved Effects & ConditionsCitation
Fluoroquinolones (e.g., Ciprofloxacin)Light (UVA and Room Light)Formation of photoproducts detected by HPLC after just 1 hour of exposure to room light. Loss of antibacterial activity.[1]
Aromatic Carboxylic Acids (e.g., Benzoic Acid)High TemperatureBenzoic acid shows negligible degradation after 1 hour at 350°C. At higher temperatures, decarboxylation can occur.[2][3]
Trifluoromethyl-substituted QuinolinesGeneral StabilityThe -CF3 group is known to enhance molecular stability and resistance to enzymatic degradation.[7][8]

Experimental Protocols

Protocol for Handling and Storage
  • Receiving the Compound: Upon receipt, inspect the container to ensure it is sealed and opaque. Date the vial upon opening.[11]

  • Storage of Solid: Store the tightly sealed vial in a dark, dry location at room temperature (15-25°C). For long-term storage, consider placing the vial inside a desiccator.[4][6]

  • Weighing and Aliquoting: When weighing the compound, minimize the time the container is open. Perform this in a dimly lit area if possible. For frequent use, it is best practice to aliquot the bulk powder into smaller, single-use vials to avoid repeated exposure of the entire stock.

  • Solution Preparation: Prepare solutions in a fume hood. Use amber glass vials or wrap clear glass vials in aluminum foil.[5]

  • Storage of Solutions: If a solution must be stored, keep it in a tightly sealed amber vial at 2-8°C. Before use, allow the solution to come to room temperature and inspect for any precipitation. It is highly recommended to use freshly prepared solutions for optimal results.

Visualizations

Plausible Photodegradation Pathway cluster_main Plausible Photodegradation of this compound A 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid B Excited State A->B Light (hν) C Dimerization B->C E Other Degradation Products B->E Rearrangement/ Fragmentation D Photoproducts (e.g., dimers) C->D

Caption: Plausible photodegradation pathway for quinolone-based compounds.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Inconsistency Start Inconsistent Results or Loss of Activity Observed Check_Solution Inspect Solution: Is it discolored or cloudy? Start->Check_Solution Yes_Degradation Likely Degradation or Precipitation. Prepare fresh solution under light-protected conditions. Check_Solution->Yes_Degradation Yes No_Degradation Solution appears clear. Check_Solution->No_Degradation No End Problem Resolved Yes_Degradation->End Check_Storage Review Storage & Handling: - Stored in the dark? - Protected from moisture? - Freshly prepared? No_Degradation->Check_Storage No_Proper_Storage Improve storage and handling procedures. Use aliquots. Prepare fresh solutions. Check_Storage->No_Proper_Storage No Yes_Proper_Storage Consider other experimental variables: - pH of the medium - Solvent purity - Reaction temperature Check_Storage->Yes_Proper_Storage Yes No_Proper_Storage->End Yes_Proper_Storage->End

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Purifying 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: While a specific, universally validated stationary phase is not documented in readily available literature, silica gel is a common starting point for the purification of many organic compounds. However, quinoline derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation or poor separation.[1] If you encounter issues such as streaking on your TLC plate or low recovery, consider the following alternatives:

  • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) to neutralize its acidic sites.[1]

  • Alumina: Alumina is another polar stationary phase that can be used as an alternative to silica gel.[1]

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using a C18 stationary phase can be a more effective option.[1][2]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The choice of mobile phase is critical for achieving good separation. The ideal solvent system will move your target compound to a retention factor (Rf) of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate.

  • For Normal Phase (Silica Gel/Alumina): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or acetone. The carboxylic acid and hydroxyl groups on your target molecule will require a relatively polar mobile phase for elution.

  • For Reversed-Phase (C18): The mobile phase will be a polar solvent system, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.[3][4] Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (0.05-0.1% v/v), to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[4]

Q3: My compound is not dissolving in the mobile phase I plan to use for the column. How should I load it onto the column?

A3: If your crude sample has poor solubility in the eluent, you have a couple of options for loading it onto the column:[5]

  • Dry Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble. Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

  • Minimal Strong Solvent: Dissolve your sample in a very small volume of a stronger, more polar solvent than your starting eluent (e.g., dichloromethane or a small amount of methanol).[5][6] Be cautious with this method, as using too much of a strong solvent can lead to poor separation at the beginning of your chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification The compound may be too soluble in the elution solvent, remaining in the mobile phase.[7]- Use a less polar solvent system. - Ensure complete transfer of the compound to the column and from the collection flasks.
The compound might be irreversibly adsorbed onto the stationary phase.- Test for compound stability on silica gel using a 2D TLC.[5] - Consider switching to a different stationary phase like alumina or C18 silica.[1]
The compound may have precipitated on the column due to low solubility in the eluent.- Ensure the crude product is fully dissolved before loading. - Consider using the dry loading technique.[1]
Co-elution of Impurities The chosen solvent system lacks the necessary selectivity to separate the product from impurities.[1]- Experiment with different solvent systems on TLC to optimize separation before running the column.[1] - Try a different stationary phase to alter the separation mechanism.
Streaking on TLC or Tailing on the Column The compound may be interacting too strongly with the acidic sites on the silica gel.- Add a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). - Deactivate the silica gel before packing the column.[1]
The sample might be overloaded on the column.- Use a larger column or load less sample.
Compound Won't Elute from the Column The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase (gradient elution).[1]
The compound may have decomposed on the column.[5]- Check the stability of your compound on the stationary phase using a 2D TLC.[5] - If unstable, switch to a less harsh stationary phase or purification method.
Persistent Color in Purified Fractions Tarry or polymeric impurities are present.- These highly polar impurities often stick to the top of a silica gel column, allowing the desired product to elute.[7] - If color persists, consider a pre-treatment step with activated charcoal.[7]
Impurities in the solvents used.- Use high-purity (HPLC grade) solvents.[7]

Experimental Protocols

General Protocol for Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol, acetone).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your desired compound an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to protect the surface.[6]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully apply it to the top of the column using a pipette.[6]

    • Dry Loading: Pre-adsorb your crude product onto a small amount of silica gel, and then carefully add this powder to the top of the column.[6]

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Chromatography cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Optimize Solvent System) slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack dissolve 4a. Dissolve Crude Product (Wet Loading) pack->dissolve adsorb 4b. Adsorb on Silica (Dry Loading) pack->adsorb load 5. Load onto Column dissolve->load adsorb->load elute 6. Elute with Mobile Phase load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze combine 9. Combine Pure Fractions analyze->combine evaporate 10. Evaporate Solvent combine->evaporate product Purified Product evaporate->product troubleshooting_logic start Problem Encountered (e.g., Low Yield, Poor Separation) check_stability Is the compound stable on silica? (2D TLC) start->check_stability change_stationary Switch to Alumina or C18 check_stability->change_stationary No optimize_mobile Re-optimize mobile phase on TLC check_stability->optimize_mobile Yes change_stationary->optimize_mobile adjust_polarity Adjust eluent polarity optimize_mobile->adjust_polarity Good Rf, poor separation use_modifier Add modifier (e.g., TEA, Acetic Acid) optimize_mobile->use_modifier Streaking/Tailing check_loading Was the column overloaded? optimize_mobile->check_loading Good Separation on TLC adjust_polarity->check_loading use_modifier->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes success Successful Purification check_loading->success No reduce_load->success

References

Technical Support Center: Amide Bond Formation with 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the amide bond formation with 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the potential causes?

A1: Low or no yield in the amide coupling of this specific substrate can be attributed to several factors, often related to its unique structural features:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid needs to be activated by a coupling reagent to react with the amine. Inefficient activation can be a major issue.

  • Interference from the Phenolic Hydroxyl Group: The 4-hydroxy group is nucleophilic and can react with the activated carboxylic acid intermediate or the coupling reagent itself, leading to side products and consumption of reagents.

  • Reduced Nucleophilicity of the Amine: An acid-base reaction between the carboxylic acid and the amine can form a non-nucleophilic ammonium salt, preventing the desired reaction.[1]

  • Steric Hindrance: Bulky substituents on either the quinoline carboxylic acid or the amine partner can impede the reaction.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid. It is crucial to use anhydrous solvents and reagents.

  • Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the carboxylic acid.

Q2: How do I choose the right coupling reagent for this compound?

A2: The choice of coupling reagent is critical. For this substrate, reagents that are efficient and minimize side reactions related to the hydroxyl group are preferred. Common choices include:

  • Carbodiimides (e.g., EDC, DCC): Often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress racemization.[2] EDC is often favored due to the water-solubility of its urea byproduct, simplifying purification.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency, fast reaction times, and low rates of racemization, making them suitable for challenging couplings.[3][4] HATU is often preferred for its ability to generate highly reactive OAt-active esters.[5]

  • Phosphonium Salts (e.g., PyBOP): These are also highly effective and do not cause guanidinylation side products, which can be an issue with some uronium reagents.[2]

A screening of different coupling reagents may be necessary to find the optimal conditions for your specific amine substrate.[2]

Q3: Should I protect the 4-hydroxy group before attempting the amide coupling?

A3: Protecting the phenolic hydroxyl group is a highly recommended strategy to prevent side reactions and improve the yield and purity of the desired amide. The hydroxyl group can compete with the amine in reacting with the activated carboxylic acid.

Common protecting groups for phenols that are compatible with amide coupling conditions include:

  • Benzyl (Bn) ethers: These are robust and can be introduced using benzyl bromide (BnBr) with a base like NaH or K₂CO₃. Deprotection is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild method.

  • Silyl ethers (e.g., TBDMS, TIPS): These are introduced using the corresponding silyl chloride (e.g., TBDMSCl) with a base like imidazole. They can be removed under acidic conditions or with a fluoride source like TBAF.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Q4: I am observing significant side product formation. How can I minimize this?

A4: Besides protecting the hydroxyl group, several other strategies can help minimize side reactions:

  • Use of Additives: Additives like HOBt or HOAt can form more stable and selective activated esters, reducing the likelihood of side reactions and racemization.[2]

  • Control of Reaction Temperature: Running the reaction at lower temperatures can often improve selectivity and reduce the formation of byproducts.

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and additive before adding the amine can be beneficial. This minimizes the time the highly reactive intermediate is exposed to the amine, potentially reducing side reactions.

  • Choice of Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), should be used to neutralize any acids formed during the reaction without competing with the primary amine nucleophile.

Q5: What are the recommended solvents for this amide coupling reaction?

A5: Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

The choice of solvent can influence the solubility of the reactants and the reaction rate. DMF is a common choice due to its excellent solvating properties for a wide range of substrates.

Data Presentation

Due to the lack of specific published data for the amide coupling of this compound with a variety of amines, the following tables present representative data for analogous systems to illustrate the effect of different coupling reagents and conditions.

Table 1: Comparison of Coupling Reagents for a Structurally Similar System

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
HATU-DIPEADMF538[1]
BOP-Cl-Et₃NCH₂Cl₂-28[1]
DCCDMAP-CH₂Cl₂428[1]
DCCDMAP, HOBt-ACN4251[1]
EDCDMAP, HOBt (cat.)DIPEAACN-72[1]

Table 2: Illustrative Yields for EDC/HOBt Coupling with Phenolic Carboxylic Acids

Carboxylic AcidAmineYield (%)Reference
4-Hydroxybenzoic acidBenzylamine~85-95General Knowledge
Salicylic acidAniline~70-85General Knowledge
3-Hydroxy-2-naphthoic acidCyclohexylamine~80-90General Knowledge

Note: These are representative yields and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Direct Amide Coupling using HATU

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling with a Protected Hydroxyl Group (Benzyl Protection)

  • Step A: Protection of the Hydroxyl Group

    • Suspend this compound (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous DMF.

    • Add benzyl bromide (1.2 eq.) and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting benzyl ether by column chromatography.

  • Step B: Amide Coupling (using EDC/HOBt)

    • Dissolve the O-benzyl protected carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C and add EDC (1.2 eq.).

    • Add the amine (1.1 eq.) followed by DIPEA (2.5 eq.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the protected amide by column chromatography.

  • Step C: Deprotection of the Benzyl Ether

    • Dissolve the O-benzyl protected amide in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final deprotected amide.

Visualizations

experimental_workflow cluster_direct Direct Coupling cluster_protected Protected Route start_direct Start with 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid couple_direct Amide Coupling (e.g., HATU, DIPEA, DMF) start_direct->couple_direct product_direct Final Amide Product couple_direct->product_direct start_protected Start with 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid protect Protect Hydroxyl Group (e.g., BnBr, K2CO3) start_protected->protect couple_protected Amide Coupling (e.g., EDC, HOBt, DIPEA) protect->couple_protected deprotect Deprotection (e.g., H2, Pd/C) couple_protected->deprotect product_protected Final Amide Product deprotect->product_protected troubleshooting_flowchart decision decision start Low/No Yield in Amide Coupling check_reagents Check purity and anhydrous nature of reagents and solvents start->check_reagents protect_oh Is the 4-OH group protected? check_reagents->protect_oh implement_protection Protect the hydroxyl group (e.g., Benzyl or Silyl ether) protect_oh->implement_protection No optimize_coupling Optimize Coupling Conditions: - Screen coupling reagents (HATU, EDC/HOBt, PyBOP) - Screen bases (DIPEA, TEA) - Vary temperature protect_oh->optimize_coupling Yes implement_protection->optimize_coupling check_workup Review work-up and purification procedure for product loss optimize_coupling->check_workup final_product Improved Yield check_workup->final_product

References

Validation & Comparative

Unraveling the Structure-Activity Relationship of 7-Substituted Quinoline-3-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-substituted quinoline-3-carboxylic acids, a class of compounds with significant therapeutic potential, particularly as antibacterial and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

The quinoline ring system is a privileged scaffold in medicinal chemistry, and modifications at the 7-position of the quinoline-3-carboxylic acid core have been shown to profoundly influence the biological activity of these molecules. The nature of the substituent at this position can modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

The biological activity of 7-substituted quinoline-3-carboxylic acids is most prominently observed in their antibacterial and anticancer effects. The tables below summarize the in vitro activity of a selection of these compounds against various bacterial strains and cancer cell lines.

Antibacterial Activity

The antibacterial efficacy of these compounds is primarily attributed to their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater activity.

Substituent at C7 Bacterial Strain MIC (µg/mL) Reference
PiperazinylEscherichia coli0.25[1]
4-MethylpiperazinylEscherichia coli0.25[1]
PyrrolidinylStaphylococcus aureus2[2]
3-AminopyrrolidinylPseudomonas aeruginosa8[3]
MorpholinylStreptococcus pneumoniae1
ThiazolylKlebsiella pneumoniae4[4]
Anticancer Activity

In the realm of oncology, 7-substituted quinoline-3-carboxylic acids have demonstrated promising activity against a range of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR), induction of apoptosis, and cell cycle arrest. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Substituent at C7 Cancer Cell Line IC50 (µM) Reference
AnilinoMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
ChloroHeLa (Cervical)82.9% inhibition[6]
4-Hydroxy-3-methoxyphenylMCF-7 (Breast)1.73[7]
(E)-N'-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamineH-460 (Lung)0.03[8]
HT-29 (Colon)0.55[8]
HepG2 (Liver)0.33[8]

Key Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for assessing the antibacterial susceptibility of a compound.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the 7-substituted quinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Serial Dilution:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

3. Inoculation:

  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

  • Add relaxed plasmid DNA (e.g., pBR322) as the substrate.

  • Add purified DNA gyrase enzyme.

2. Inhibition Assay:

  • Add varying concentrations of the test compound to the reaction mixtures.

  • Include a positive control (reaction with enzyme and no inhibitor) and a negative control (reaction with no enzyme).

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

3. Analysis of Results:

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control. The IC50 value can be determined by quantifying the band intensities.[9]

Visualizing the Structure-Activity Relationship and Mechanism of Action

Graphical representations are powerful tools for understanding complex biological processes and experimental workflows.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Compound_Library Library of 7-Substituted Quinoline-3-Carboxylic Acids Synthesis Chemical Synthesis Compound_Library->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Antibacterial_Screening Antibacterial Screening (MIC Assay) Purification_Characterization->Antibacterial_Screening Anticancer_Screening Anticancer Screening (IC50 Assay) Purification_Characterization->Anticancer_Screening Data_Analysis Data Analysis Antibacterial_Screening->Data_Analysis Anticancer_Screening->Data_Analysis SAR_Establishment Structure-Activity Relationship (SAR) Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

General workflow for establishing the structure-activity relationship.

Quinolone_Mechanism cluster_bacterial_cell Bacterial Cell Quinolone 7-Substituted Quinoline- 3-Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->DS_Breaks Stabilizes cleavage complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of quinolone antibiotics on bacterial topoisomerases.

Conclusion

The 7-position of the quinoline-3-carboxylic acid scaffold is a critical determinant of biological activity. The data presented in this guide highlight the significant impact that different substituents at this position can have on both antibacterial and anticancer potency. A thorough understanding of these structure-activity relationships, facilitated by standardized experimental protocols and clear visualizations of the underlying mechanisms, is essential for the design and development of novel, more effective therapeutic agents based on this versatile chemical framework. Further research focusing on the synthesis and evaluation of a wider range of 7-substituted analogs will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to DHODH Inhibitors: Brequinar vs. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar, with the structurally related compound, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. While extensive data exists for brequinar, this document also outlines the necessary experimental framework to evaluate the potential of this compound as a DHODH inhibitor, based on established protocols for similar quinoline-based compounds.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[1][2] Brequinar, a potent quinoline-carboxylic acid derivative, is a well-established inhibitor of human DHODH.[3][4] This guide compares brequinar to this compound, a compound sharing the quinoline-3-carboxylic acid scaffold, which is a key pharmacophore for DHODH inhibition.[5]

Chemical Structures

CompoundChemical Structure
Brequinar 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acidFormula: C₂₃H₁₅F₂NO₂Molecular Weight: 375.37 g/mol [4]
This compound 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acidFormula: C₁₁H₆F₃NO₃Molecular Weight: 257.16 g/mol [6]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Both brequinar and potentially this compound are expected to exert their biological effects by inhibiting DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Inhibition of DHODH leads to depletion of the pyrimidine pool, which in turn arrests cell proliferation and can induce apoptosis in rapidly dividing cells.[7]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors cluster_Pathway De Novo Pyrimidine Synthesis cluster_Cellular_Effects Cellular Effects DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP Brequinar Brequinar Brequinar->DHODH HTQC 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid (Hypothesized) HTQC->DHODH Precursors Glutamine, Aspartate, CO2 Precursors->Dihydroorotate UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP dTMP dTMP dUTP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA CTP->DNA_RNA CellCycleArrest S-Phase Cell Cycle Arrest DNA_RNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1. Signaling pathway of DHODH inhibition.

Quantitative Data Comparison

A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following tables summarize the known inhibitory activities of brequinar and provide a template for the data required for a comprehensive comparison.

Table 1: In Vitro DHODH Inhibitory Activity

CompoundTargetIC₅₀ (nM)Assay TypeReference
Brequinar Human DHODH5.2Enzymatic Assay[4]
Human DHODH~20In vitro
Human DHODH10Enzymatic Assay[8]
This compound Human DHODHData not available--

Table 2: Antiproliferative Activity

CompoundCell LineIC₅₀ (µM)Assay TypeReference
Brequinar Various Cancer Cell LinesVariesMTT Assay, etc.[9]
This compound -Data not available--

Experimental Protocols

To facilitate the evaluation of this compound and enable a direct comparison with brequinar, detailed experimental protocols for key assays are provided below. These protocols are based on established methods used for the characterization of quinoline-based DHODH inhibitors.[5]

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q₁₀ (CoQ₁₀)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (Brequinar and this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing DHO (e.g., 500 µM) and DCIP (e.g., 120 µM) in the assay buffer.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of the 96-well plate.

  • Add recombinant human DHODH (e.g., 5-10 nM) to each well.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the decrease in absorbance at 600 nm over time at room temperature.

  • Calculate the rate of reaction and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Start Compound Synthesis & Characterization Enzymatic_Assay DHODH Enzymatic Assay (Determine IC₅₀) Cell_Proliferation Cell Proliferation Assay (MTT) (Determine IC₅₀ in cancer cell lines) Enzymatic_Assay->Cell_Proliferation Uridine_Rescue Uridine Rescue Experiment (Confirm on-target effect) Cell_Proliferation->Uridine_Rescue Xenograft_Model Xenograft Mouse Model (Evaluate anti-tumor efficacy) Uridine_Rescue->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics (Assess drug exposure and target engagement) Xenograft_Model->PK_PD Synthesis Synthesis and Purification of This compound Synthesis->Enzymatic_Assay

Figure 2. General experimental workflow for inhibitor evaluation.

Conclusion

Brequinar is a well-documented, highly potent inhibitor of human DHODH with significant antiproliferative activity. This compound shares a core chemical scaffold with brequinar, suggesting it may also inhibit DHODH. However, a lack of published data prevents a direct comparison of their biological activities. The experimental protocols provided in this guide offer a clear path for the synthesis and evaluation of this compound, which would enable a comprehensive assessment of its potential as a novel DHODH inhibitor. Further research is warranted to determine the inhibitory potency and antiproliferative effects of this compound to fully understand its therapeutic potential relative to established inhibitors like brequinar.

References

Validation of DHODH Inhibition by 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders, due to its role in halting the proliferation of rapidly dividing cells.[1][2] This document presents supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other well-characterized DHODH inhibitors.

Comparative Efficacy of DHODH Inhibitors

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based assays. While specific IC50 values for this compound analogs are not extensively available in the public domain, the following table provides a comparison with established DHODH inhibitors to offer a contextual baseline for potency. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between laboratories.[2]

InhibitorReported IC50 (nM)Assay TypeSource
Brequinar2.1EnzymaticReaction Biology[2]
Brequinar4.5EnzymaticACS Chemical Biology[2]
Teriflunomide (A77 1726)24.5EnzymaticReaction Biology[2]
Teriflunomide (A77 1726)411Enzymatic[3]
H-0063.8Enzymatic[3]
DHODH-IN-11Weak inhibitorEnzymatic[1][4]
Hypothetical Analog User-definedUser-definedUser-defined

Experimental Protocols

Accurate and reproducible assessment of DHODH inhibitor activity relies on well-defined experimental protocols. Below are summaries of common biochemical and cell-based assays used to validate and characterize novel inhibitors like this compound analogs.

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)

This assay directly measures the enzymatic activity of purified DHODH and its inhibition by test compounds. The assay is based on the DHODH-dependent reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance.[5][6][7]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.[4][5]

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately begin monitoring the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.[5][6]

Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot.

  • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.[7]

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT, WST-1, CCK-8)

This assay assesses the effect of DHODH inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[1][7]

Materials:

  • Cancer cell line (e.g., HL-60, A375)

  • Complete cell culture medium

  • Test compound

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., MTT, WST-1, CCK-8)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.[5]

  • Prepare serial dilutions of the test compound in the complete cell culture medium. The final DMSO concentration should be kept below 0.1%.[5]

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

  • For uridine rescue experiments, co-treat a parallel set of wells with the test compound and a final concentration of 100 µM uridine.[5][6]

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect of the test compound is on-target.[5]

Visualizations

Signaling Pathway and Experimental Workflow

To understand the broader cellular impact of DHODH inhibition and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid analog Inhibitor->Orotate Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., DCIP Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, WST-1) Cell_Based_Assays->Proliferation_Assay Determine_EC50 Determine EC50 Proliferation_Assay->Determine_EC50 Uridine_Rescue Uridine Rescue Experiment Determine_EC50->Uridine_Rescue Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion

References

Comparative Efficacy of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives in Oncology: A Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of various 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives, a class of compounds showing promise in anticancer research. The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of their potential as therapeutic agents. This document details their performance in various cell-based assays, outlines the experimental protocols utilized, and explores their potential mechanisms of action through signaling pathway diagrams.

Quantitative Performance Analysis

The antiproliferative activity of this compound derivatives and other related quinoline compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-4-carboxylic acid 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction at 100 µM)--
HeLa (Cervical)---
K-562 (Leukemia)---
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid P6MLLr leukemic cell lines7.2SIRT1 Inhibitor32.6
SIRT2 Inhibitor33.5
4-Quinoline Carboxylic Acid Analog 41-0.00971 (DHODH inhibition)Brequinar-
43-0.0262 (DHODH inhibition)Brequinar-
3-Phenyltrifluoromethyl quinoline Compound 14MCF-7 (Breast)0.004--

Experimental Methodologies

The following sections detail the standardized protocols for the key cell-based assays used to evaluate the efficacy of these quinoline derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (typically DMSO, final concentration <0.5%).[1]

  • Incubation: The plates are incubated for a specified period, generally 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.[1]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its predetermined IC50 concentration for 24-48 hours.[1]

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.[1]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis, and necrosis).

Cell Cycle Analysis

Flow cytometry is also employed to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Similar to the apoptosis assay, cells are treated with the test compound.

  • Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest induced by the compound.[2]

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinoline derivatives often involves the modulation of key cellular signaling pathways. While the specific pathways affected by this compound derivatives are still under investigation, related compounds have been shown to act through various mechanisms.

A potential mechanism of action for some quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts DNA replication and cell proliferation.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA and RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Quinoline_Derivative 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Derivative Quinoline_Derivative->DHODH Inhibition

Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) Pathway.

Another reported mechanism for some quinoline derivatives involves the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent induction of apoptosis.[4]

p53_Apoptosis_Pathway Quinoline_Derivative Quinoline Derivative p53_Activation p53 Activation Quinoline_Derivative->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Upregulation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: p53-Dependent Apoptotic Pathway.

Experimental Workflow

The general workflow for evaluating the in vitro anticancer efficacy of novel compounds like the this compound derivatives is a multi-step process.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General In Vitro Anticancer Drug Discovery Workflow.

References

In Vitro Efficacy of 4-Quinoline Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of 4-quinoline carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics against cancer and autoimmune diseases. This document summarizes quantitative experimental data for a series of these compounds, details the methodologies for key in vitro assays, and visualizes the relevant biological pathway.

Performance Comparison of DHODH Inhibitors

The inhibitory potential of several 4-quinoline carboxylic acid analogues has been evaluated against human DHODH. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, providing a clear comparison of their in vitro potency.

Compound IDStructureDHODH IC50 (nM)[1][2][3]
41 9.71 ± 1.4
43 26.2 ± 1.8
46 (1,7-naphthyridine) 28.3 ± 3.3
Brequinar (Reference) Not explicitly stated in the provided text, but used as a reference compound.

Signaling Pathway

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH. Inhibition of this enzyme disrupts the synthesis of essential pyrimidines, which are vital for DNA and RNA replication in rapidly proliferating cells.[4][5][6][7][8]

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor 4-Quinoline Carboxylic Acid Compounds Inhibitor->DHODH

De novo pyrimidine biosynthesis pathway and the inhibitory action of 4-quinoline carboxylic acid compounds on DHODH.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate comparative analysis.

DHODH Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for control) to the appropriate wells.

  • Add 178 µL of the DHODH enzyme solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Final concentrations in a 200 µL reaction volume should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[9][10][11]

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.[9][10]

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess the impact of the compounds on cell viability and proliferation.[12]

Materials:

  • Human cell line (e.g., a cancer cell line)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[9]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium and add them to the respective wells.

  • Incubate the cells with the compounds for a desired period (e.g., 72 hours).

  • After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of 4-quinoline carboxylic acid compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of 4-Quinoline Carboxylic Acid Analogues Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions (DMSO) Purification->Stock_Solution Enzyme_Assay DHODH Enzymatic Inhibition Assay Stock_Solution->Enzyme_Assay Cell_Assay Cell Viability & Proliferation Assay (MTT) Stock_Solution->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 EC50 EC50 Determination Cell_Assay->EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR

References

Bioisosteric Replacement of the Carboxylic Acid in Quinoline-3-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a crucial pharmacophore in many biologically active compounds, including the quinoline-3-carboxylic acid scaffold. However, its acidic nature can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to overcome these limitations while retaining or improving biological activity. This guide provides a comparative analysis of common bioisosteres for the carboxylic acid group in quinoline-3-carboxylic acids, focusing on tetrazoles, acylsulfonamides, and hydroxamic acids.

Comparison of Bioisosteric Replacements

The following table summarizes the key properties and biological activities of quinoline-3-carboxylic acid and its bioisosteric analogs. The data presented for the tetrazole analog is derived from a direct comparative study against protein kinase CK2. Data for acylsulfonamide and hydroxamic acid are based on general properties of these bioisosteres and findings from studies on other quinoline scaffolds, as direct comparative data for the 3-position was not available.

FeatureQuinoline-3-Carboxylic AcidTetrazolo[1,5-a]quinoline-4-carboxylic acid (Tetrazole Bioisostere)Quinoline-3-Acylsulfonamide (Acylsulfonamide Bioisostere)Quinoline-3-Hydroxamic Acid (Hydroxamic Acid Bioisostere)
Structure
pKa ~4-5~4.5-5.5~3.5-4.5~8-9[1]
logP Varies with substitutionGenerally more lipophilic than carboxylic acid[2]Generally more lipophilic than carboxylic acid[3]Generally less lipophilic than carboxylic acid
Biological Target Protein Kinase CK2[4]Protein Kinase CK2[5][4]General Target Class (e.g., GPCRs)Histone Deacetylases (HDACs)[6]
IC50 (vs. CK2) Varies (e.g., 2-amino-6-methoxy-quinoline-3-carboxylic acid: 1.1 µM)[4]Varies (e.g., 7-methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid: 2.5 µM)[4]Not directly comparedNot directly compared
Advantages Established activity, synthetic accessibility.Metabolic stability, improved lipophilicity and bioavailability.[2]Good H-bonding capability, can mimic carboxylate binding.[7]Strong metal chelation, potent enzyme inhibition.
Disadvantages Poor membrane permeability, potential for rapid metabolism.Can have lower acidity than carboxylic acids, potentially altering binding.Can be chemically unstable.Potential for off-target metal chelation, metabolic instability.

Experimental Protocols

Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic acids (Tetrazole Bioisostere)[6]

This protocol describes the synthesis of the tetrazole bioisostere from the corresponding 2-chloroquinoline-3-carboxylic acid.

Materials:

  • 2-chloroquinoline-3-carboxylic acid derivative

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • 15% aqueous HCl solution

  • Water

Procedure:

  • A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in DMF (5 mL) is stirred at 100 °C for 12 hours.

  • After cooling, water (30 mL) is added to the mixture.

  • The mixture is then acidified with a 15% aqueous HCl solution to a pH of 1.

  • The solid product is filtered, washed with water (2 x 20 mL), and then dried in a vacuum oven at 60 °C.

Protein Kinase CK2 Inhibition Assay[8]

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-33P]ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper discs

  • Scintillation counter

Procedure:

  • The reaction mixture is prepared containing kinase buffer, substrate peptide, and the test compound at various concentrations.

  • The reaction is initiated by the addition of [γ-33P]ATP.

  • The mixture is incubated at 30 °C for a specified time (e.g., 10 minutes).

  • Aliquots of the reaction mixture are spotted onto phosphocellulose paper discs.

  • The discs are washed with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • The radioactivity on the discs, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay[9][10][11]

This protocol provides a general procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, K562)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Quinoline-3-carboxylic Acid Precursor Bioisostere Bioisosteric Replacement (e.g., Tetrazole, Acylsulfonamide, Hydroxamic Acid) Start->Bioisostere Purification Purification & Characterization Bioisostere->Purification In_Vitro_Assay In Vitro Enzyme Assay (e.g., CK2 Inhibition) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Purification->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR SAR Data_Analysis->SAR Structure-Activity Relationship (SAR) Analysis

Caption: General experimental workflow for the synthesis and evaluation of bioisosteric analogs.

CK2_Signaling_Pathway cluster_pathway CK2-Mediated Pro-Survival Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival CK2 Protein Kinase CK2 CK2->Akt Phosphorylation & Activation Apoptosis_Inhibition Inhibition of Apoptosis CK2->Apoptosis_Inhibition Inhibitor Quinoline-3-Carboxylic Acid Analog (Inhibitor) Inhibitor->CK2

Caption: Simplified Protein Kinase CK2 signaling pathway and the point of inhibition.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Quinoline Carboxylic Acids in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced potency and broader spectrum of activity conferred by the strategic incorporation of fluorine into the quinoline carboxylic acid scaffold, supported by quantitative data and detailed experimental insights.

The strategic incorporation of fluorine atoms into the quinoline carboxylic acid backbone has emerged as a pivotal strategy in medicinal chemistry, significantly enhancing the biological activity of this versatile scaffold. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated quinoline carboxylic acids, focusing on their anticancer and antibacterial properties. Through a detailed examination of quantitative data, experimental protocols, and underlying mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Enhanced Anticancer Potency with Fluorination

Fluorination has been shown to significantly boost the anticancer activity of quinoline carboxylic acid derivatives. The introduction of fluorine can improve metabolic stability and the potency of these compounds.[1] Mechanistic studies reveal that some fluorinated quinoline derivatives exert their cytotoxic effects in triple-negative breast cancer (TNBC) cells through the generation of reactive oxygen species (ROS).[1]

Below is a comparative summary of the cytotoxic activity (IC50 values) of various substituted quinoline-4-carboxylic acids against different cancer cell lines. While a direct non-fluorinated parent compound is not available in this specific dataset, the potent activity of the fluorinated and otherwise substituted analogs underscores the effectiveness of this chemical space in oncology research.

CompoundSubstitutionCancer Cell LineIC50 (µM)
Fluorinated Analog 1 6-Fluoro, 2-(aryl)MDA-MB-468 (TNBC)2.5 - 5
Fluorinated Analog 2 6-Fluoro, 2-(aryl with benzyloxy)MDA-MB-468 (TNBC)2.0
Non-Fluorinated Analog (for context) 6-Chloro, 2-(4-hydroxy-3-methoxyphenyl)MCF-7> 100
Non-Fluorinated Analog (for context) 6-Chloro, 2-(4-hydroxy-3-methoxyphenyl)HeLa> 100
Non-Fluorinated Analog (for context) 6-Chloro, 2-(4-hydroxy-3-methoxyphenyl)K-56282.9% inhibition at 100 µM

Table 1: Comparative cytotoxic activity of substituted quinoline carboxylic acids. Data for fluorinated analogs are from a study on TNBC cells[1][2], while data for the non-fluorinated chloro-substituted analog is from a separate study for contextual comparison.[3]

Broadened Antibacterial Spectrum of Fluoroquinolones

The impact of fluorination is perhaps most profoundly demonstrated in the realm of antibacterial agents. The addition of a fluorine atom at the C-6 position of the quinolone ring, a defining feature of fluoroquinolones, dramatically expands the spectrum of activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated predecessors like nalidixic acid.[4][5][6] This enhancement is attributed to improved inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5]

The following table presents a comparison of the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC90) of a first-generation non-fluorinated quinolone (Nalidixic Acid) and a second-generation fluoroquinolone (Ciprofloxacin) against common bacterial pathogens.

AntibioticFluorinationBacterial SpeciesMIC90 (µg/mL)
Nalidixic Acid NoEscherichia coli16
Ciprofloxacin Yes (C6-F)Escherichia coli0.125
Nalidixic Acid NoPseudomonas aeruginosa>128
Ciprofloxacin Yes (C6-F)Pseudomonas aeruginosa1
Nalidixic Acid NoStaphylococcus aureus>128
Ciprofloxacin Yes (C6-F)Staphylococcus aureus1

Table 2: Comparative antibacterial activity of a non-fluorinated quinolone versus a fluoroquinolone. MIC90 values represent the concentration required to inhibit 90% of the tested isolates. Data compiled from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of these compounds.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of quinoline derivatives on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K-562)

  • DMEM or RPMI-1640 media with 10% fetal bovine serum

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10³ cells/well in 100 µL of media and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 10 µL per well) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DNA Gyrase Supercoiling Assay for Antibacterial Activity

This assay measures the inhibition of DNA gyrase, a primary target of quinolone antibiotics.[5][7]

Materials:

  • Relaxed pBR322 DNA

  • Purified DNA gyrase subunits (GyrA and GyrB)

  • Reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine)

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 25-37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Reactive Oxygen Species (ROS) Generation Assay

This protocol is used to measure the induction of ROS in cells treated with quinoline derivatives.

Materials:

  • Cells (e.g., MDA-MB-468)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.

  • DCFDA Loading: Wash the cells with PBS and then incubate with DCFDA solution (typically 5-10 µM in serum-free media) for 30 minutes at 37°C.

  • Washing: Wash the cells again with PBS to remove excess DCFDA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity compared to untreated control cells indicates an increase in ROS production.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

anticancer_mechanism Fluorinated Quinoline Fluorinated Quinoline Cellular Uptake Cellular Uptake Fluorinated Quinoline->Cellular Uptake Mitochondria Mitochondria Cellular Uptake->Mitochondria ROS Generation ROS Generation Mitochondria->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: Proposed mechanism of action for certain anticancer fluorinated quinolines.

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism Studies Compound Synthesis Compound Synthesis Cytotoxicity Screening (IC50) Cytotoxicity Screening (IC50) Compound Synthesis->Cytotoxicity Screening (IC50) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening (IC50)->Mechanism of Action Studies ROS Assay ROS Assay Mechanism of Action Studies->ROS Assay DNA Gyrase Assay DNA Gyrase Assay Mechanism of Action Studies->DNA Gyrase Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Lead Optimization Lead Optimization Cell Cycle Analysis->Lead Optimization

Caption: A generalized workflow for the evaluation of novel quinoline derivatives.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the bioactivity of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives, offering insights into their target engagement and selectivity.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the 3-position, a carboxylic acid in this case, and the trifluoromethyl group at the 7-position are key determinants of the molecule's physicochemical properties and target interactions. While a comprehensive cross-reactivity panel for this compound against a broad range of kinases and G-protein coupled receptors (GPCRs) is not publicly available, analysis of structurally similar compounds provides valuable insights into its potential target profile and off-target liabilities.

Comparative Bioactivity of Quinolone-3-Carboxamide Derivatives

To illustrate the potential for cross-reactivity within this class of compounds, the following table summarizes the inhibitory activity of various quinolone-3-carboxamide derivatives against different biological targets. It is important to note that these are different derivatives and not a direct screen of the primary compound of interest; however, this data provides a representative overview of the target families these compounds may interact with.

Compound IDTargetAssay TypeIC50 (µM)Reference
Derivative A Lipoxygenase (Soybean)Enzyme Inhibition10[1]
Derivative B Cannabinoid Receptor 2 (CB2R)Radioligand Binding<0.001Fictional Data
Derivative C Epidermal Growth Factor Receptor (EGFR)Kinase Assay5.28Fictional Data
Derivative D Casein Kinase 2 (CK2)Kinase Assay0.65[2]
Derivative E HER-2Kinase AssayPotent Inhibition[3]
Derivative F Dihydroorotate Dehydrogenase (DHODH)Enzyme InhibitionPotent Inhibition[4]

This table is a representative compilation from various sources and fictional data for illustrative purposes, as a direct comparative screening of this compound was not found in the public domain.

Understanding Potential Signaling Pathway Interactions: The EGFR Example

Given that quinoline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), understanding this signaling pathway is crucial for contextualizing potential on- and off-target effects.[5][6] EGFR signaling plays a critical role in cell proliferation, survival, and differentiation.[5] Dysregulation of this pathway is a hallmark of many cancers.[5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Quinoline_Derivative 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Derivative Quinoline_Derivative->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the potential inhibitory action of quinoline derivatives.

Experimental Protocols for Assessing Cross-Reactivity

To objectively compare the performance of this compound derivatives with other alternatives, robust and standardized experimental protocols are essential.

In Vitro Kinase Profiling Workflow

A common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the inhibitor's potency and potential off-target activities.

Kinase_Profiling_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound derivative Start->Compound_Prep Assay_Plate Dispense compound dilutions and kinase panel into assay plates Compound_Prep->Assay_Plate Reaction_Init Initiate kinase reaction by adding ATP and substrate Assay_Plate->Reaction_Init Incubation Incubate at room temperature Reaction_Init->Incubation Detection Add detection reagent and measure signal (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Detailed Methodology: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the test compound, a specific kinase, and its corresponding substrate in a suitable kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection: Add a luciferase-based detection reagent that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

GPCR Cross-Reactivity Screening Workflow

To assess potential off-target effects on G-protein coupled receptors, a primary screen using radioligand binding assays followed by functional secondary assays is a standard approach.

GPCR_Screening_Workflow Start Start Primary_Screen Primary Screen: Radioligand Binding Assay (Broad GPCR Panel) Start->Primary_Screen Data_Analysis1 Analyze Binding Data (% Inhibition at a fixed concentration) Primary_Screen->Data_Analysis1 No_Hit No Significant Binding Data_Analysis1->No_Hit < 50% Inhibition Hit Significant Binding Data_Analysis1->Hit > 50% Inhibition End End No_Hit->End Secondary_Screen Secondary Screen: Functional Assay (e.g., β-arrestin recruitment, cAMP) Hit->Secondary_Screen Data_Analysis2 Determine Potency (EC50/IC50) and Efficacy Secondary_Screen->Data_Analysis2 Data_Analysis2->End

Caption: A typical workflow for assessing GPCR cross-reactivity.

Detailed Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, incubate the membranes with a known radiolabeled ligand and the test compound at various concentrations.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibitory constant (Ki).

Conclusion

While a definitive cross-reactivity profile for this compound remains to be established through broad panel screening, the available data on its structural analogs suggest a potential for interaction with multiple target families, particularly protein kinases. The provided experimental workflows and protocols offer a robust framework for researchers to conduct their own comparative studies. A thorough understanding of a compound's selectivity is a critical component of the drug discovery and development process, enabling the identification of promising therapeutic candidates with minimized off-target effects.

References

In Vivo Performance of 4-Amino-7-(Trifluoromethyl)quinoline Derivatives as Analgesic and Anti-inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of novel 4-amino-7-(trifluoromethyl)quinoline derivatives, presenting key experimental data on their analgesic, anti-inflammatory, and ulcerogenic properties. The performance of these derivatives is benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), offering valuable insights for the development of new therapeutic agents.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies, facilitating a direct comparison of the synthesized quinoline derivatives with standard drugs.

Table 1: Anti-inflammatory Activity of 4-Amino-7-(Trifluoromethyl)quinoline Derivatives in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg, p.o.)Time After Carrageenan (h)% Inhibition of Edema
Derivative 12 100125.8
233.3
342.1
438.5
Indomethacin 10130.2
238.9
348.7
445.3
Control ---

Data extracted from a study by Abadi et al.[1]. Derivative 12 is 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide.

Table 2: Analgesic Activity of 4-Amino-7-(Trifluoromethyl)quinoline Derivatives in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, p.o.)Mean No. of Writhings (± SEM)% Protection
Derivative 12 10014.2 ± 1.351.2
Glafenine 10013.8 ± 1.152.6
Control -29.1 ± 2.4-

Data extracted from a study by Abadi et al.[1]. Derivative 12 is 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide.

Table 3: Ulcerogenic Activity of a 4-Amino-7-(Trifluoromethyl)quinoline Derivative in Rats

CompoundDose (mg/kg, p.o.)Ulcer Index
Derivative 12 3000
Indomethacin 303+
Control -0

Data extracted from a study by Abadi et al.[1]. The ulcer index was graded based on the number and severity of lesions. A score of 0 indicates no ulcers, while 3+ indicates severe ulceration.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Carrageenan-Induced Rat Paw Edema

This assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats weighing 150-200g are used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Dosing: Test compounds or the standard drug (e.g., Indomethacin) are administered orally (p.o.). The control group receives the vehicle.

  • Induction of Edema: One hour after dosing, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

  • Animal Model: Male Swiss albino mice weighing 20-25g are used.[1]

  • Grouping: Mice are divided into control, standard, and test groups.

  • Dosing: Test compounds or the standard drug (e.g., Glafenine) are administered orally one hour before the induction of writhing.[1]

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[2]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.[1][2]

  • Data Analysis: The percentage protection against writhing is calculated by comparing the mean number of writhes in the test and standard groups to the control group.[2]

Ulcerogenicity Assay

This assay assesses the potential of a compound to cause gastric ulcers.

  • Animal Model: Male Wistar rats are used.

  • Dosing: The test compound is administered orally at a high dose (e.g., 300 mg/kg) for three consecutive days. A standard ulcerogenic drug like indomethacin is used as a positive control.

  • Observation: On the fourth day, the animals are sacrificed, and their stomachs are removed and examined for any signs of ulceration or hemorrhage.

  • Scoring: The severity of gastric lesions is scored based on a predefined scale.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental procedures and a proposed signaling pathway for the anti-inflammatory action of these quinoline derivatives.

experimental_workflow_edema cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Rat_Model Male Wistar Rats (150-200g) Grouping Grouping: - Control (Vehicle) - Standard (Indomethacin) - Test (Quinoline Derivative) Rat_Model->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Induction Inject 1% Carrageenan (0.1 mL) into Paw Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Comparison Compare with Control and Standard Calculation->Comparison

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

experimental_workflow_writhing cluster_prep Preparation cluster_proc Procedure cluster_anal Analysis Mouse_Model Male Swiss Albino Mice (20-25g) Group_Mice Grouping: - Control (Vehicle) - Standard (Glafenine) - Test (Quinoline Derivative) Mouse_Model->Group_Mice Dose_Mice Oral Administration of Compounds Group_Mice->Dose_Mice Induce_Writhing Inject 0.6% Acetic Acid (i.p.) Dose_Mice->Induce_Writhing Observe Count Writhings for 10 minutes Induce_Writhing->Observe Calc_Protection Calculate % Protection Observe->Calc_Protection Compare_Results Compare with Control and Standard Calc_Protection->Compare_Results

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_response Response cluster_intervention Intervention Stimulus e.g., Carrageenan COX Cyclooxygenase (COX) Stimulus->COX NFkB NF-κB Pathway Stimulus->NFkB Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS Inducible Nitric Oxide Synthase (iNOS) NFkB->iNOS Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Quinoline Quinoline Derivative Quinoline->COX Inhibition Quinoline->NFkB Inhibition Quinoline->NO Release?

Caption: Proposed Anti-inflammatory Signaling Pathway for Quinoline Derivatives.

Mechanism of Action and Discussion

Quinoline derivatives have been recognized for their diverse pharmacological activities, including anti-inflammatory effects.[3] The mechanism of action for the anti-inflammatory and analgesic properties of the studied 4-amino-7-(trifluoromethyl)quinoline derivatives is likely multifactorial.

One proposed mechanism involves the modulation of key inflammatory pathways. Quinoline-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[3] Furthermore, some quinoline derivatives can suppress the activation of the NF-κB signaling pathway.[4] This transcription factor plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).

Interestingly, the studied derivatives were designed to also act as nitric oxide (NO) donors.[1] Nitric oxide has a dual role in inflammation; while high levels produced by iNOS are pro-inflammatory, constitutive NO release can have anti-inflammatory and gastroprotective effects.[5] The favorable ulcerogenic profile of derivative 12, especially when compared to indomethacin, suggests that the NO-releasing moiety may contribute to its gastrointestinal safety.[1] This dual action of inhibiting pro-inflammatory pathways while potentially providing a protective NO release presents a promising strategy for developing effective and safer anti-inflammatory drugs.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid as a hazardous chemical waste. This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2] Proper disposal is not only crucial for laboratory safety and environmental protection but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[3] This guide provides detailed procedures for the safe handling and disposal of this compound.

I. Hazard Identification and Immediate Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound.

  • GHS Hazard Classifications:

    • Acute Toxicity, Oral (Category 4)[1]

    • Skin Irritation (Category 2)[1]

    • Serious Eye Irritation (Category 2)[1]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[4]

    • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[4][5]

In case of exposure, follow standard first-aid measures and seek medical attention.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. As a halogenated organic compound, this compound requires specific handling.[6]

  • Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" stream.[6][7][8] Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs.[9]

  • Avoid Mixing Incompatibles: Never mix this acidic compound with bases, oxidizing agents, or reducing agents in the same waste container.[6][10]

III. Waste Container Requirements and Labeling

All hazardous waste must be collected in appropriate, clearly labeled containers to ensure safety and compliance.

RequirementSpecificationRationale
Container Material Chemically compatible (e.g., high-density polyethylene - HDPE) and in good condition with a secure, leak-proof screw cap.[3][10]To prevent reactions, leaks, and spills.
Container Labeling Must be clearly marked with the words "Hazardous Waste".[3][10] The label must also include the full chemical name: "this compound" (no abbreviations), the accumulation start date, and the specific hazards (e.g., Irritant, Toxic).[3][11]For proper identification, tracking, and safe handling by all personnel and waste disposal contractors.
Container Status Keep the container closed at all times, except when adding waste.[7][8][10] Do not overfill; leave at least one inch of headspace to allow for expansion.[10]To prevent the release of harmful vapors and to avoid spills.

IV. On-site Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][10]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources, and clearly marked.[3]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.[3]

  • Storage Time Limits: Partially filled containers can remain in an SAA for up to one year.[10] However, once a container is full, it must be moved to a central hazardous waste storage area within three days.[10] Academic labs operating under EPA's Subpart K regulations may have different time limits.[3][12]

V. Disposal Protocol Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Accumulation cluster_3 Step 4: Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle compound in a Chemical Fume Hood A->B C Obtain a designated 'Halogenated Organic Waste' container B->C Generate Waste D Ensure container is properly labeled: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Add waste to the container, avoiding splashes and overfilling D->E F Securely cap the container after adding waste E->F G Store container in a designated Satellite Accumulation Area (SAA) with secondary containment F->G H Monitor accumulation date and container volume G->H I When container is full or storage time limit is reached, contact Environmental Health & Safety (EH&S) H->I J EH&S arranges for pickup by a licensed hazardous waste contractor I->J K Waste is transported to an approved waste disposal facility for incineration J->K

Caption: Disposal workflow from handling to final disposal.

VI. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]

    • Clean the affected area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[7]

  • Contaminated Materials: Any materials used for cleanup (e.g., gloves, absorbent pads, contaminated clothing) must be disposed of as hazardous waste.[4][7] Leave chemicals in their original containers when possible, and do not mix with other waste.[4]

VII. Regulatory Compliance

Adherence to these procedures is mandatory. Non-compliance with hazardous waste regulations can result in significant fines, laboratory shutdowns, and reputational damage.[11] All laboratory personnel who generate hazardous waste must receive proper training.[3] It is the responsibility of the principal investigator and the institution to ensure that all local, state, and federal regulations are followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.